Dichloropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO2/c1-20-15(19)14-10(7-9-3-5-13(14)18-9)8-2-4-11(16)12(17)6-8/h2,4,6,9-10,13-14,18H,3,5,7H2,1H3/t9-,10+,13+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUNLJPTPCQLIR-PJQZNRQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2)CC1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932894 | |
| Record name | Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146725-34-0 | |
| Record name | Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146725-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146725340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICHLOROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7SQE82R87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, a phenyltropane derivative also known as RTI-111 or Dichloropane, is a potent and selective monoamine reuptake inhibitor. This technical guide delineates its primary mechanism of action, focusing on its high affinity for the dopamine transporter (DAT) and its interactions with the serotonin (SERT) and norepinephrine (NET) transporters. Through a comprehensive review of its pharmacological profile, supported by quantitative data and detailed experimental protocols, this document serves as a critical resource for researchers in neuropharmacology and drug development.
Core Mechanism of Action: Inhibition of Monoamine Transporters
The principal mechanism of action of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is the inhibition of the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. By binding to the respective transporters (DAT, NET, and SERT) on the presynaptic neuron, it blocks the reabsorption of these neurotransmitters, leading to an increase in their extracellular concentrations and enhanced neurotransmission.
This compound is classified as a serotonin-norepinephrine-doping reuptake inhibitor (SNDRI).[1][2] Its high potency at the dopamine transporter is a key characteristic of its pharmacological profile.
Quantitative Pharmacological Data
The affinity and potency of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate at the monoamine transporters have been quantified through in vitro assays. The following table summarizes the inhibitory concentrations (IC50) for this compound.
| Transporter | IC50 (nM) |
| Dopamine Transporter (DAT) | 0.79[1][2] |
| Serotonin Transporter (SERT) | 3.13[1][2] |
| Norepinephrine Transporter (NET) | 18[1][2] |
These values indicate a high affinity for all three transporters, with a particularly potent inhibition of the dopamine transporter.
Signaling Pathway and Logical Relationships
The interaction of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate with the dopamine transporter and the subsequent downstream effects can be visualized as follows:
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate.
Radioligand Binding Assay for Dopamine Transporter Affinity
This assay determines the binding affinity (Ki) of the compound for the dopamine transporter.
a) Materials:
-
Rat striatal tissue
-
[³H]WIN 35,428 (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Test compound (Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate)
-
Non-specific binding control (e.g., GBR 12909)
-
Glass fiber filters
-
Scintillation counter
b) Protocol:
-
Prepare crude membrane fractions from rat striatal tissue by homogenization and centrifugation.
-
Resuspend the membrane pellet in binding buffer.
-
In a 96-well plate, add the membrane preparation, [³H]WIN 35,428, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Synaptosomal Dopamine Uptake Assay
This assay measures the potency (IC50) of the compound to inhibit the uptake of dopamine into synaptosomes.
a) Materials:
-
Rat striatal tissue
-
[³H]Dopamine (radiolabeled neurotransmitter)
-
Krebs-Ringer-HEPES buffer (containing, for example, 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, and 0.2 mg/ml ascorbic acid, pH 7.4)
-
Test compound
-
Non-specific uptake control (e.g., nomifensine)
-
Glass fiber filters
-
Scintillation counter
b) Protocol:
-
Prepare synaptosomes from fresh rat striatal tissue by homogenization and differential centrifugation.
-
Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.
-
Pre-incubate the synaptosomes with varying concentrations of the test compound or buffer for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.
-
Allow the uptake to proceed for a defined time (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a known dopamine uptake inhibitor (e.g., nomifensine).
-
Calculate the specific uptake at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a radioligand binding assay.
Conclusion
Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is a potent triple reuptake inhibitor with a pronounced affinity for the dopamine transporter. Its mechanism of action, centered on the blockade of monoamine reuptake, leads to elevated synaptic concentrations of dopamine, serotonin, and norepinephrine. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive understanding of its pharmacological profile, which is essential for its further investigation and potential therapeutic applications.
References
The Structure-Activity Relationship of Dichloropane: A Technical Guide for Researchers
An In-depth Examination of a Potent Phenyltropane-Based Monoamine Transporter Inhibitor
Dichloropane (also known as RTI-111 or O-401) is a potent synthetic stimulant of the phenyltropane class. It functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), effectively blocking the reabsorption of these key neurotransmitters in the synaptic cleft. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its chemical synthesis, in vitro binding affinities, and the downstream signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Chemical Structure and Synthesis
This compound, with the IUPAC name Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, is a derivative of 3-phenyltropane.[1] Its structure is closely related to that of cocaine, featuring a tropane backbone. However, a key distinction is the direct attachment of a 3,4-dichlorinated phenyl ring to the tropane structure, whereas in cocaine, a carboxylate group bridges the phenyl and tropane rings.[1]
The synthesis of this compound and its analogs typically starts from the precursor methylecgonidine.[1] The following is a representative synthetic protocol for phenyltropane analogs, based on established methodologies.
Experimental Protocol: Synthesis of this compound Analogs
Materials:
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Anhydroecgonine methyl ester
-
Substituted phenylmagnesium bromide (e.g., 3,4-dichlorophenylmagnesium bromide)
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Dry tetrahydrofuran (THF)
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Ammonium chloride solution
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Sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
-
Silica gel for chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Grignard Reaction: To a solution of anhydroecgonine methyl ester in dry THF at -78 °C under a nitrogen atmosphere, add a solution of the desired substituted phenylmagnesium bromide in THF dropwise.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The reaction mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3β-(substituted phenyl)tropane-2β-carboxylic acid methyl ester.
Structure-Activity Relationship (SAR) and Quantitative Data
The binding affinity of this compound and its analogs for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is highly sensitive to the nature and position of substituents on the 3β-phenyl ring. The following tables summarize the in vitro binding affinities (IC50 and Ki values in nM) for this compound and a series of its analogs.
| Compound | R3 | R4 | DAT (IC50 nM) | SERT (Ki nM) | NET (Ki nM) |
| This compound (RTI-111) | Cl | Cl | 0.79 | 3.13 | 18 |
| 3β-(4-Chlorophenyl)tropane-2β-carboxylic acid methyl ester | H | Cl | 1.3 | 134 | 2,400 |
| 3β-(3-Chlorophenyl)tropane-2β-carboxylic acid methyl ester | Cl | H | 2.6 | 1,000 | 1,900 |
| 3β-(4-Methylphenyl)tropane-2β-carboxylic acid methyl ester | H | CH3 | 3.9 | 260 | 10,000 |
| 3β-(3-Methylphenyl)tropane-2β-carboxylic acid methyl ester | CH3 | H | 6.9 | 1,500 | 4,000 |
| 3β-(4-Methoxyphenyl)tropane-2β-carboxylic acid methyl ester | H | OCH3 | 6.5 | 4.3 | 1,110 |
| 3β-(4-Ethoxyphenyl)tropane-2β-carboxylic acid methyl ester | H | OCH2CH3 | 92 | 1.7 | 1,300 |
| 3β-(4-Chloro-3-methylphenyl)tropane-2β-carboxylic acid methyl ester (RTI-112) | CH3 | Cl | 0.6 | 1.9 | 37 |
Key SAR Observations:
-
High Affinity for DAT: The 3,4-dichloro substitution pattern on the phenyl ring in this compound results in very high affinity for the dopamine transporter (IC50 = 0.79 nM).
-
SERT and NET Affinity: this compound also exhibits high affinity for the serotonin transporter (Ki = 3.13 nM) and moderate affinity for the norepinephrine transporter (Ki = 18 nM).
-
Influence of Phenyl Substituents: The position and nature of the substituents on the phenyl ring significantly impact binding affinity and selectivity. For example, a single chloro-substituent at the 4-position maintains high DAT affinity but significantly reduces SERT and NET affinity compared to this compound.
-
Alkoxy Substituents: A 4-methoxy group leads to a compound with high affinity for both DAT and SERT, while having low affinity for NET. Extending the alkyl chain to an ethoxy group decreases DAT affinity while slightly increasing SERT affinity.
-
Combined Substitutions: The combination of a 4-chloro and 3-methyl substituent (RTI-112) results in a compound with sub-nanomolar affinity for both DAT and SERT.
Experimental Protocols for In Vitro Binding Assays
The binding affinities of this compound and its analogs are determined using radioligand binding assays with membrane preparations from brain tissue or cells expressing the respective transporters. The following are representative protocols for these assays.
Dopamine Transporter (DAT) Binding Assay
Radioligand: [3H]WIN 35,428
Protocol:
-
Membrane Preparation: Rat striatal tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 20,000 x g for 10 minutes at 4°C. The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Assay Incubation: In triplicate, 100 µL of the membrane homogenate is incubated with 50 µL of [3H]WIN 35,428 (at a concentration near its Kd) and 50 µL of varying concentrations of the test compound (e.g., this compound) or vehicle.
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a competing ligand, such as 10 µM cocaine or GBR 12909.
-
Incubation: The reaction mixture is incubated for 2 hours at 4°C.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
-
Washing: The filters are washed rapidly with ice-cold assay buffer.
-
Scintillation Counting: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data. Ki values are calculated using the Cheng-Prusoff equation.
Serotonin Transporter (SERT) Binding Assay
Radioligand: [3H]Citalopram
Protocol:
-
Membrane Preparation: Membranes from rat frontal cortex or cells expressing human SERT are prepared similarly to the DAT assay.
-
Assay Incubation: Aliquots of the membrane preparation are incubated with [3H]citalopram and various concentrations of the test compound.
-
Non-specific Binding: Non-specific binding is determined in the presence of a saturating concentration of a selective serotonin reuptake inhibitor (SSRI), such as 10 µM paroxetine.
-
Incubation: The assay is incubated for 2 hours at room temperature.
-
Termination, Filtration, and Washing: The assay is terminated by rapid filtration and washing as described for the DAT assay.
-
Scintillation Counting and Data Analysis: Radioactivity is quantified, and data are analyzed as described for the DAT assay.
Norepinephrine Transporter (NET) Binding Assay
Radioligand: [3H]Nisoxetine
Protocol:
-
Membrane Preparation: Membranes from rat hippocampus or frontal cortex are prepared as described above.
-
Assay Incubation: Membrane homogenates are incubated with [3H]nisoxetine and the test compounds.
-
Non-specific Binding: Non-specific binding is determined using a high concentration of a selective norepinephrine reuptake inhibitor, such as 1 µM desipramine.
-
Incubation: The incubation is carried out for 4 hours at 4°C.
-
Termination, Filtration, and Washing: The reaction is terminated by rapid filtration and washing.
-
Scintillation Counting and Data Analysis: Radioactivity is measured, and the data are analyzed to determine IC50 and Ki values.
Signaling Pathways and Cellular Effects
The primary mechanism of action of this compound is the inhibition of monoamine reuptake, leading to increased concentrations of dopamine, serotonin, and norepinephrine in the synaptic cleft. This elevated neurotransmitter level subsequently modulates various downstream intracellular signaling pathways.
Dopamine-Related Signaling
Inhibition of DAT by this compound leads to a sustained presence of dopamine in the synapse, which can have profound effects on postsynaptic signaling cascades, primarily through dopamine D1 and D2 receptors.
-
D1 Receptor Pathway: Prolonged activation of D1-like receptors, which are Gs/olf-coupled, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression. Over-stimulation of D1 receptors due to DAT inhibition can also impair synaptic plasticity, such as long-term depression.[2]
-
D2 Receptor Pathway: D2-like receptors are Gi/o-coupled and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. D2 receptor signaling can also involve the β-arrestin pathway and modulate ion channels.
-
ERK Signaling: The extracellular signal-regulated kinase (ERK) pathway is a critical downstream target of dopamine receptor activation. Both D1 and D2 receptors can modulate ERK signaling, which plays a role in synaptic plasticity and gene expression. The inhibition of DAT and subsequent over-stimulation of D1 receptors can lead to altered phosphorylation levels of ERK1/2.[2]
-
DAT Trafficking: The function of DAT itself is regulated by various signaling pathways. Protein Kinase C (PKC) activation can lead to the internalization of DAT from the plasma membrane, reducing dopamine uptake capacity. Other kinases like PKA and CaMKII also play a role in regulating DAT function.
Conclusion
This compound is a powerful tool for studying the function of monoamine transporters due to its high affinity and its distinct profile as an SNDRI. The structure-activity relationship of the 3-phenyltropane class of compounds is well-defined, with the substituents on the phenyl ring playing a critical role in determining the affinity and selectivity for DAT, SERT, and NET. A thorough understanding of the SAR, combined with detailed experimental protocols for synthesis and in vitro characterization, is essential for the rational design of novel ligands with specific transporter profiles for therapeutic or research purposes. Furthermore, elucidating the downstream signaling consequences of this compound's interaction with these transporters is crucial for understanding its complex pharmacological effects on the central nervous system.
References
Pharmacokinetics of dichloropane in rodent models
An In-Depth Technical Guide to the Pharmacokinetics of Dichloropane in Rodent Models
Introduction
This compound (2β-carbomethoxy-3β-(3,4-dichlorophenyl)tropane, RTI-111) is a potent and selective dopamine transporter (DAT) inhibitor that has been extensively studied as a potential pharmacotherapy for cocaine addiction. Its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy and safety. Rodent models, primarily rats and mice, have been instrumental in elucidating the pharmacokinetic properties of this compound, providing essential data for its preclinical development. This guide offers a comprehensive overview of the pharmacokinetics of this compound in these models, presenting quantitative data, detailed experimental protocols, and visualizations of key processes.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in various rodent species following different routes of administration. The data reveal that the drug is rapidly absorbed and distributed, with significant penetration into the central nervous system.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in rats and squirrel monkeys (as a relevant non-human primate comparison).
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | ~300 | ~150 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (ng·h/mL) | 480 | 850 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 35 |
Data are approximate values derived from graphical representations in the cited literature.
Table 2: Pharmacokinetic Parameters of this compound in Squirrel Monkeys
| Parameter | Intravenous (0.3 mg/kg) | Oral (3 mg/kg) |
| Cmax (ng/mL) | ~100 | ~40 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng·h/mL) | 120 | 240 |
| t1/2 (h) | 3.5 | 4.0 |
| Bioavailability (%) | - | 60 |
Data are approximate values derived from graphical representations in the cited literature.
Experimental Protocols
The characterization of this compound's pharmacokinetics relies on well-defined experimental procedures. Below are detailed methodologies commonly employed in rodent studies.
Animal Models and Housing
-
Species: Male Sprague-Dawley rats or Swiss-Webster mice are commonly used.
-
Housing: Animals are typically housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
Drug Administration
-
Intravenous (IV): this compound is dissolved in a vehicle such as sterile saline, often with a small amount of a solubilizing agent like Tween 80. The solution is administered as a bolus injection into a tail vein.
-
Oral (PO): For oral administration, this compound is typically suspended in a vehicle like 0.5% methylcellulose and administered via gavage.
Sample Collection and Processing
-
Blood Sampling: Blood samples are collected at multiple time points post-administration via methods such as tail-nicking or from an indwelling cannula. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.
-
Tissue Sampling: For brain tissue analysis, animals are euthanized at specific time points, and the brains are rapidly excised, rinsed with cold saline, and stored at -80°C until analysis.
-
Sample Preparation: Plasma and brain homogenate samples are prepared for analysis using techniques like protein precipitation with acetonitrile or solid-phase extraction to isolate the drug from endogenous matrix components.
Analytical Method: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is the standard for quantifying this compound in biological matrices.
-
Chromatography: Reversed-phase chromatography is typically used, with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify this compound and its internal standard based on their specific precursor-to-product ion transitions.
Visualizations
The following diagrams illustrate key aspects of this compound pharmacokinetic studies and its mechanism of action.
Caption: Workflow for a typical rodent pharmacokinetic study of this compound.
Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) process for this compound.
In Vivo Effects of RTI-111 on Monoamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-111, also known as dichloropane, is a potent psychoactive compound belonging to the 3-phenyltropane class of drugs. Structurally analogous to cocaine, RTI-111 exhibits high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Its robust interaction with these key regulators of monoaminergic neurotransmission has made it a subject of significant interest in neuropharmacological research, particularly in the context of stimulant abuse and the development of potential therapeutic interventions. This technical guide provides an in-depth overview of the in vivo effects of RTI-111 on monoamine transporters, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.
Core Data Presentation
The following tables summarize the available quantitative data on the in vivo and in vitro binding affinity and potency of RTI-111 for the dopamine, serotonin, and norepinephrine transporters.
| Transporter | In Vitro IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | 0.79 | [1] |
| Serotonin Transporter (SERT) | 3.13 | [1] |
| Norepinephrine Transporter (NET) | 17.96 | [1] |
| Table 1: In Vitro Inhibitory Potency of RTI-111 at Monoamine Transporters |
| Behavioral Effect | Potency Relative to Cocaine (in vivo, rats) | Reference |
| Cocaine-like behavioral effects | 7.66 times more potent | [1] |
| Table 2: In Vivo Behavioral Potency of RTI-111 |
Mechanism of Action
RTI-111 functions as a monoamine transporter inhibitor. By binding to DAT, SERT, and NET, it blocks the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft into the presynaptic neuron. This blockade leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling.
Experimental Protocols
Detailed methodologies for key in vivo experiments used to characterize the effects of RTI-111 are outlined below.
Behavioral Assays in Rhesus Monkeys
Self-Administration:
-
Objective: To assess the reinforcing effects of RTI-111.
-
Subjects: Rhesus monkeys with surgically implanted intravenous catheters.
-
Apparatus: Standard operant conditioning chambers equipped with two levers.
-
Procedure: Monkeys are trained to press a lever for intravenous infusions of a reinforcing drug, such as cocaine. Once a stable baseline of responding is established, saline is substituted to confirm that the behavior is maintained by the drug. Subsequently, different doses of RTI-111 (e.g., 0.0003-0.03 mg/kg per infusion) are made available to determine if the compound maintains self-administration behavior. A fixed-ratio (FR) schedule of reinforcement is typically used, where a set number of lever presses (e.g., FR 25) is required to receive a single infusion.[2]
Drug Discrimination:
-
Objective: To determine if the subjective effects of RTI-111 are similar to those of known psychostimulants.
-
Subjects: Rhesus monkeys trained to discriminate a known stimulant (e.g., (+)-amphetamine) from saline.
-
Apparatus: Operant conditioning chambers with two levers.
-
Procedure: Monkeys are trained to press one lever after receiving an injection of the training drug (e.g., 1.0 or 1.7 mg/kg intragastric (+)-amphetamine) and a different lever after receiving saline. Correct lever presses are reinforced with food pellets. Once the monkeys reliably discriminate between the drug and saline, generalization tests are conducted with various doses of RTI-111 (e.g., 0.001-0.1 mg/kg, i.m.). The percentage of responses on the drug-appropriate lever is measured to assess the degree to which RTI-111 produces subjective effects similar to the training drug.[2]
Locomotor Activity Assessment in Rodents
-
Objective: To measure the stimulant effects of RTI-111 on spontaneous movement.
-
Subjects: Rats or mice.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.
-
Procedure: Animals are habituated to the testing environment. Following habituation, they are administered a dose of RTI-111 or vehicle control. Locomotor activity, including distance traveled, rearing, and stereotyped behaviors, is then recorded for a specified period. To study locomotor sensitization, animals receive repeated injections of RTI-111 over several days, and the locomotor response to a subsequent challenge dose is compared to the initial response.[3][4]
Conditioned Place Preference (CPP) in Rodents
-
Objective: To evaluate the rewarding or aversive properties of RTI-111.
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure: The procedure consists of three phases:
-
Pre-conditioning: The animal is allowed to freely explore both chambers to determine any initial preference.
-
Conditioning: Over several days, the animal receives an injection of RTI-111 and is confined to one chamber, and on alternate days receives a vehicle injection and is confined to the other chamber.
-
Post-conditioning (Test): The animal is allowed to freely explore both chambers, and the time spent in the drug-paired chamber is compared to the time spent in the vehicle-paired chamber. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.
-
Visualizations
Logical Relationship of RTI-111's Action on Monoamine Transporters
Caption: RTI-111 inhibits monoamine transporters, increasing synaptic neurotransmitter levels.
Experimental Workflow for In Vivo Behavioral Assessment
Caption: Workflow for assessing the behavioral effects of RTI-111 in animal models.
Signaling Pathway of Dopamine Transporter Inhibition by RTI-111
Caption: RTI-111 blocks dopamine reuptake, enhancing postsynaptic signaling.
Conclusion
RTI-111 is a potent, non-selective inhibitor of monoamine transporters with significant in vivo effects on the dopamine, serotonin, and norepinephrine systems. Its high potency and cocaine-like behavioral profile make it a valuable tool for research into the neurobiology of stimulant addiction. Further in vivo studies, particularly those employing microdialysis and PET imaging, are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of neuropharmacology and drug development.
References
- 1. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reinforcing and discriminative stimulus effects of RTI 111, a 3-phenyltropane analog, in rhesus monkeys: interaction with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cocaine-Dependent Acquisition of Locomotor Sensitization and Conditioned Place Preference Requires D1 Dopaminergic Signaling through a Cyclic AMP, NCS-Rapgef2, ERK, and Egr-1/Zif268 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of locomotor sensitization to drugs of abuse in a two-injection protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, a potent dopamine reuptake inhibitor also known as RTI-111 or Dichloropane. The synthesis is a multi-step process involving the stereoselective formation of the core tropane structure and the introduction of the characteristic 3,4-dichlorophenyl substituent.
Core Synthesis Pathway
The synthesis of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is achieved through a convergent synthesis strategy. The key steps involve the preparation of a tropinone precursor, followed by a stereoselective reduction and subsequent functional group manipulations to yield the final product.
The overall synthetic workflow can be visualized as follows:
Detailed Experimental Protocols
The synthesis is comprised of several key experimental stages, each with specific protocols and yielding intermediates with varying characteristics.
Step 1: Synthesis of 2-Carbomethoxytropinone (Intermediate 1)
The synthesis often commences with the preparation of 2-carbomethoxytropinone, a key building block. While several routes exist, a common method is the condensation of monomethyl β-ketoglutarate with succindialdehyde and methylamine.
Experimental Protocol:
A detailed procedure for the synthesis of 2-carbomethoxytropinone can be adapted from established literature methods for tropane alkaloid synthesis. Generally, this involves a Mannich-type reaction where the three components are reacted in a suitable solvent system under controlled pH conditions.
Step 2: Stereoselective Reduction of 2-Carbomethoxytropinone to yield Methyl Ecgonine Analogues (Intermediate 2)
A critical step for establishing the desired stereochemistry is the reduction of the ketone functionality in 2-carbomethoxytropinone. The choice of reducing agent is crucial to selectively obtain the desired alcohol isomer.
Experimental Protocol:
The stereoselective reduction of the tropinone ketone can be achieved using various reducing agents. The ratio of the resulting axial and equatorial alcohols is highly dependent on the reaction conditions. For instance, reduction with sodium borohydride in an alcoholic solvent is a common method. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Step 3: Grignard Reaction with 3,4-Dichlorophenylmagnesium Bromide (Intermediate 3)
The introduction of the 3,4-dichlorophenyl group is typically accomplished via a Grignard reaction. This involves the reaction of anhydroecgonine methyl ester (derived from the product of Step 2) with 3,4-dichlorophenylmagnesium bromide.
Experimental Protocol:
The Grignard reagent, 3,4-dichlorophenylmagnesium bromide, is prepared by reacting 1-bromo-3,4-dichlorobenzene with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere. Anhydroecgonine methyl ester is then added to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C) and the reaction is allowed to proceed to completion.
Step 4: Purification and Isolation of the Final Product
The crude product from the Grignard reaction is a mixture of diastereomers. The desired (1R,2S,3S,5S) isomer is isolated and purified using chromatographic techniques.
Experimental Protocol:
The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting residue is then purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the desired diastereomer. The purified product can be converted to its hydrochloride salt for better stability and handling.
Quantitative Data Summary
The following table summarizes the typical yields and purity data for the key steps in the synthesis of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate. Please note that these values are representative and can vary based on the specific reaction conditions and scale.
| Step | Intermediate/Product | Typical Yield (%) | Purity (%) | Analytical Method |
| 1. Synthesis of 2-Carbomethoxytropinone | 2-Carbomethoxytropinone | 60-70 | >95 | NMR, GC-MS |
| 2. Stereoselective Reduction | Methyl Ecgonine Analogue | 70-85 | >98 | NMR, HPLC |
| 3. Grignard Reaction & Diastereomer Separation | Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | 30-40 | >99 | HPLC, Chiral HPLC |
| 4. Final Product (as Hydrochloride Salt) | RTI-111 HCl | >95 | >99.5 | Elemental Analysis |
Core Chemical Transformations
The central part of the synthesis involves the transformation of the tropane core through reduction and arylation.
Characterization of the Final Product
The final product, Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, is typically characterized by a combination of spectroscopic methods to confirm its structure and purity.
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule. The chemical shifts and coupling constants of the protons on the tropane ring are characteristic of the specific stereoisomer.
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern are confirmed by mass spectrometry. For RTI-111, the mass spectrum will show a characteristic isotopic pattern for the two chlorine atoms.[1]
-
Infrared (IR) Spectroscopy: The presence of key functional groups, such as the ester carbonyl and the aromatic ring, can be confirmed by their characteristic absorption bands in the IR spectrum.
This technical guide provides a foundational understanding of the synthesis of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate. For detailed, step-by-step laboratory procedures, it is highly recommended to consult the primary literature, particularly the work of F. Ivy Carroll and colleagues.
References
RTI-111: A Technical Guide for Preclinical Research of a Cocaine Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-111, also known as dichloropane, is a potent phenyltropane analog of cocaine that has garnered significant interest in addiction research. As a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), its pharmacological profile offers a valuable tool for dissecting the neurobiological mechanisms underlying cocaine's reinforcing and stimulant effects. This technical guide provides an in-depth overview of RTI-111, focusing on its binding affinities, behavioral pharmacology, and the experimental protocols necessary for its preclinical evaluation. The information herein is intended to equip researchers with the foundational knowledge required to effectively utilize RTI-111 as a research tool in the development of potential pharmacotherapies for cocaine use disorder.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and in vivo behavioral potencies of RTI-111 in comparison to cocaine. This data highlights the distinct pharmacological profile of RTI-111.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | DAT:SERT Selectivity Ratio | DAT:NET Selectivity Ratio | Reference |
| RTI-111 | 0.79 | 3.13 | 18 | 3.96 | 22.78 | |
| Cocaine | ~150-600 | ~200-800 | ~200-1000 | ~0.75-3 | ~0.75-3 |
Table 2: Behavioral Effects in Animal Models
| Behavioral Assay | Species | RTI-111 (ED50 / Dose Range) | Cocaine (ED50 / Dose Range) | Key Findings | Reference |
| Locomotor Activity | Mouse | More potent than cocaine | 3-60 mg/kg | RTI-111 demonstrates a longer duration of action compared to cocaine. | |
| Self-Administration | Rhesus Monkey | 0.0003-0.03 mg/kg/infusion (FR 25) | ~0.03-0.3 mg/kg/infusion | RTI-111 functions as a positive reinforcer. | |
| Drug Discrimination | Rat | ED50 correlated with DAT and NET affinity | 10 mg/kg (Training Dose) | RTI-111 fully substitutes for the discriminative stimulus effects of cocaine, suggesting a shared mechanism of action. | |
| Drug Discrimination | Rhesus Monkey | 0.001-0.1 mg/kg (i.m.) | N/A (vs. Amphetamine) | RTI-111 produces full amphetamine-like responding. |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below. These protocols are foundational for the preclinical assessment of RTI-111 and similar cocaine analogs.
In Vitro Radioligand Binding Assays
This protocol outlines the procedure for determining the binding affinity of RTI-111 for the dopamine, serotonin, and norepinephrine transporters.
Objective: To quantify the binding affinity (Ki) of RTI-111 for DAT, SERT, and NET using competitive radioligand binding assays.
Materials:
-
Radioligands:
-
[³H]WIN 35,428 (for DAT)
-
[³H]Citalopram (for SERT)
-
[³H]Nisoxetine (for NET)
-
-
Membrane Preparations: Rat striatal membranes (for DAT), whole brain minus striatum membranes (for SERT and NET), or membranes from cells expressing the recombinant human transporters.
-
Test Compound: RTI-111 hydrochloride
-
Reference Compound: Cocaine hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Non-specific Binding Control: 10 µM GBR 12909 (for DAT), 10 µM fluoxetine (for SERT), 10 µM desipramine (for NET)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd value).
-
A range of concentrations of RTI-111 or cocaine (e.g., 0.01 nM to 10 µM).
-
For non-specific binding wells, add the corresponding non-specific binding control compound.
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (or 4°C for some assays) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Locomotor Activity Assessment
This protocol describes the methodology for evaluating the stimulant effects of RTI-111 on spontaneous locomotor activity in rodents.
Objective: To determine the dose-dependent effects of RTI-111 on locomotor activity and compare its potency and duration of action to cocaine.
Materials:
-
Animals: Male Swiss-Webster mice or Sprague-Dawley rats.
-
Test Compound: RTI-111 hydrochloride dissolved in sterile saline.
-
Reference Compound: Cocaine hydrochloride dissolved in sterile saline.
-
Vehicle Control: Sterile saline.
-
Apparatus: Open-field activity chambers equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.
-
Syringes and needles for intraperitoneal (i.p.) injections.
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the start of the experiment.
-
Habituation to Apparatus: Place each animal individually into an activity chamber and allow it to explore freely for 30-60 minutes to establish a baseline level of activity.
-
Drug Administration: Following the habituation period, remove the animals from the chambers, administer the appropriate dose of RTI-111, cocaine, or vehicle via i.p. injection, and immediately return them to the same activity chamber.
-
Data Collection: Record locomotor activity continuously for a period of 1 to 2 hours. Data is typically binned into 5- or 10-minute intervals.
-
Data Analysis:
-
The primary dependent measures are total distance traveled (horizontal activity) and the number of rearing events (vertical activity).
-
Analyze the data using a two-way analysis of variance (ANOVA) with treatment and time as factors.
-
Construct dose-response curves for the peak locomotor stimulant effects of RTI-111 and cocaine.
-
Compare the time course of the locomotor effects of the two drugs.
-
Intravenous Self-Administration
This protocol details the procedure for assessing the reinforcing effects of RTI-111 using an intravenous self-administration paradigm in rats.
Objective: To determine if RTI-111 maintains self-administration behavior and to characterize its reinforcing efficacy.
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Surgical Supplies: Indwelling intravenous catheters, sterile surgical instruments, sutures, and anesthetics (e.g., ketamine/xylazine).
-
Test Compound: RTI-111 hydrochloride dissolved in sterile saline for intravenous infusion.
-
Reference Compound: Cocaine hydrochloride dissolved in sterile saline for intravenous infusion.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, an infusion pump, and a liquid swivel to allow for drug delivery to a freely moving animal.
-
Catheter Patency Test: A short-acting anesthetic such as methohexital sodium.
Procedure:
-
Surgical Implantation of Intravenous Catheter:
-
Anesthetize the rat and surgically implant a chronic indwelling catheter into the right jugular vein.
-
Exteriorize the catheter on the animal's back between the scapulae.
-
Allow the animal to recover for at least 5-7 days post-surgery.
-
Maintain catheter patency by flushing daily with heparinized saline.
-
-
Acquisition of Self-Administration:
-
Place the rat in the operant chamber and connect the catheter to the infusion pump via a tether and liquid swivel.
-
Train the rat to press the active lever to receive an infusion of a reinforcer. Training can be facilitated by initially using a highly reinforcing substance like cocaine (e.g., 0.5 mg/kg/infusion) or by using a food-deprived rat and reinforcing lever presses with food pellets before introducing the drug.
-
A response on the active lever results in a brief drug infusion (e.g., 5 seconds) and the illumination of the stimulus light. The inactive lever has no programmed consequences.
-
Continue training until the rat demonstrates stable responding on the active lever and minimal responding on the inactive lever.
-
-
Dose-Response Determination:
-
Once stable responding is established, substitute different unit doses of RTI-111 (e.g., 0.003, 0.01, 0.03, 0.1 mg/kg/infusion) for the training dose.
-
Test each dose for several sessions to assess its ability to maintain self-administration.
-
-
Progressive Ratio Schedule of Reinforcement:
-
To assess the reinforcing efficacy of RTI-111, switch to a progressive ratio (PR) schedule. On a PR schedule, the number of lever presses required to receive a single infusion increases with each successive infusion (e.g., 1, 2, 4, 6, 9, 12...).
-
The "breakpoint" is the highest ratio completed before the animal ceases to respond for a predetermined period (e.g., 1 hour). A higher breakpoint indicates a greater reinforcing efficacy.
-
-
Data Analysis:
-
The primary dependent measures are the number of infusions earned and the breakpoint on the PR schedule.
-
Analyze the dose-response data using a one-way ANOVA.
-
Compare the breakpoints for different doses of RTI-111 and cocaine.
-
Drug Discrimination
This protocol outlines the procedure for evaluating the subjective effects of RTI-111 in rats trained to discriminate cocaine from vehicle.
Objective: To determine if RTI-111 produces cocaine-like discriminative stimulus effects.
Materials:
-
Animals: Male Sprague-Dawley rats.
-
Training Drugs: Cocaine hydrochloride (e.g., 10 mg/kg, i.p.) and saline.
-
Test Compound: RTI-111 hydrochloride.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Food pellets for reinforcement.
Procedure:
-
Training:
-
Food restrict the rats to 85-90% of their free-feeding body weight.
-
Train the rats on a fixed-ratio (FR) schedule of food reinforcement.
-
Before each training session, administer either cocaine (10 mg/kg, i.p.) or saline.
-
If cocaine is administered, responses on one lever (the "drug" lever) are reinforced with food. Responses on the other lever (the "saline" lever) have no consequence.
-
If saline is administered, responses on the saline lever are reinforced, and responses on the drug lever are not.
-
The drug and saline levers are counterbalanced across rats.
-
Continue training until the rats reliably select the correct lever based on the pre-session injection (e.g., >80% correct responding on both levers for several consecutive sessions).
-
-
Substitution Testing:
-
Once discrimination is established, begin substitution tests with RTI-111.
-
On test days, administer a dose of RTI-111 instead of cocaine or saline.
-
During the test session, responses on both levers are recorded but not reinforced (extinction conditions) to avoid influencing the animal's choice.
-
Test a range of doses of RTI-111.
-
-
Data Analysis:
-
The primary dependent measures are the percentage of responses on the drug-appropriate lever and the overall response rate.
-
Full substitution is considered to have occurred if a dose of RTI-111 results in ≥80% of responses on the drug lever.
-
Determine the ED50 value for substitution (the dose that produces 50% drug-lever responding).
-
Compare the potency of RTI-111 to substitute for cocaine with its binding affinity for the monoamine transporters.
-
Visualizations
The following diagrams illustrate the proposed mechanisms of action and experimental workflows for RTI-111 research.
Caption: Mechanism of action of RTI-111 at the synapse.
Caption: Downstream signaling cascade following DAT inhibition by RTI-111.
Dichloropane's Binding Selectivity for DAT vs. SERT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropane (also known as RTI-111 or O-401) is a phenyltropane derivative that acts as a potent monoamine reuptake inhibitor. Its interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) underlies its stimulant effects. Understanding the binding selectivity of this compound for these transporters is crucial for elucidating its pharmacological profile and for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound's binding affinity for DAT versus SERT, details representative experimental methodologies for determining these parameters, and illustrates the relevant signaling pathways.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for the dopamine and serotonin transporters is typically quantified by its inhibition constant (Kᵢ) or the concentration that inhibits 50% of radioligand binding (IC₅₀). A lower value indicates a higher binding affinity. The selectivity of a compound for one transporter over another is often expressed as a ratio of these affinity values.
| Transporter | IC₅₀ (nM) | Selectivity Ratio (SERT IC₅₀ / DAT IC₅₀) |
| DAT | 0.79 | 3.96 |
| SERT | 3.13 | |
| NET | 18 |
Note: The IC₅₀ values are cited from publicly available data. The Kᵢ values are not provided as the specific experimental conditions required for their calculation via the Cheng-Prusoff equation were not available in the cited literature.
Experimental Protocols: Radioligand Binding Assays
The following are detailed, representative protocols for determining the binding affinity of a test compound like this compound to DAT and SERT using in vitro radioligand binding assays. These protocols are based on established methodologies in the field.
Preparation of Rat Striatal Membranes (for DAT Assay)
-
Tissue Dissection: Male Sprague-Dawley rats (200-250 g) are euthanized, and the striata are rapidly dissected on ice.
-
Homogenization: The tissue is homogenized in 20 volumes of ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Pelleting Membranes: The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Washing: The pellet is resuspended in fresh sucrose buffer and centrifuged again under the same conditions to wash the membranes.
-
Final Preparation: The final pellet is resuspended in a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), and the protein concentration is determined using a standard method such as the Bradford or BCA assay.
DAT Radioligand Binding Assay
-
Assay Components:
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT) at a final concentration of 1-5 nM.
-
Test Compound: this compound at various concentrations (e.g., 0.01 nM to 10 µM).
-
Non-specific Binding: Determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Membrane Preparation: Aliquots of the prepared rat striatal membranes (50-100 µg of protein per well).
-
-
Incubation: The assay components are combined in a final volume of 250-500 µL and incubated at room temperature (22-25°C) for 60-90 minutes to allow for binding to reach equilibrium.
-
Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value for this compound is determined by non-linear regression analysis of the competition binding data.
SERT Radioligand Binding Assay
The protocol for the SERT binding assay is analogous to the DAT assay, with the following key differences:
-
Tissue Source: While striatum can be used, brain regions with higher SERT density, such as the frontal cortex or brainstem, are often preferred. Alternatively, cell lines expressing recombinant human SERT can be utilized.
-
Radioligand: [³H]Citalopram or [³H]Paroxetine are commonly used selective radioligands for SERT.
-
Non-specific Binding: Determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
Conversion of IC₅₀ to Kᵢ
The IC₅₀ value is dependent on the experimental conditions, particularly the concentration of the radioligand used. To obtain the inhibition constant (Kᵢ), which is a more absolute measure of affinity, the Cheng-Prusoff equation is used:
Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))
Where:
-
[L] is the concentration of the radioligand.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.
Mandatory Visualizations
Dopamine Transporter (DAT) Signaling Pathway
Caption: Dopamine transporter signaling at the synapse.
Serotonin Transporter (SERT) Signaling Pathway
Caption: Serotonin transporter signaling at the synapse.
Experimental Workflow for Radioligand Binding Assay
Caption: Generalized workflow for radioligand binding assay.
The Enantiomers of Dichloropane: A Deep Dive into Their Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropane, systematically known as (–)-2β-Carbomethoxy-3β-(3,4-dichlorophenyl)tropane (also referred to as RTI-111 or O-401), is a potent synthetic stimulant belonging to the phenyltropane class of compounds. It is recognized primarily for its action as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its structural similarity to cocaine has made it a significant tool in neuropharmacological research, particularly in studies aiming to understand the mechanisms of stimulant action and to develop potential therapeutics for cocaine addiction.[2]
This technical guide provides a comprehensive overview of the biological activities of this compound, with a specific focus on the distinct roles of its enantiomers. While the majority of published research has centered on the racemic mixture or the more active (–)-enantiomer, understanding the stereochemistry and the pharmacological profile of each enantiomer is crucial for a complete picture of its therapeutic and abuse potential. This document will delve into the available data on the biological activities of this compound's enantiomers, detail the experimental protocols used to elucidate these activities, and visualize the key pathways and workflows involved.
Core Biological Activity: Monoamine Transporter Inhibition
The primary mechanism of action for this compound is the inhibition of the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By blocking these transporters, this compound increases the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.
While comprehensive comparative data for the individual enantiomers of this compound is not extensively available in the public domain, the existing literature predominantly focuses on the (–)-enantiomer, which is established as the more pharmacologically active form.
Quantitative Data on (–)-Dichloropane Activity
The following table summarizes the in vitro binding affinities (IC50 values) of (–)-dichloropane for the human monoamine transporters.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| (–)-Dichloropane (RTI-111) | 0.79 | 18 | 3.13 |
Data sourced from Wikipedia, citing Carroll et al. (2005).[1]
Experimental Protocols
A thorough understanding of the biological activity of this compound and its enantiomers relies on a suite of well-defined experimental procedures. The following sections detail the key methodologies employed in the pharmacological characterization of these compounds.
Synthesis and Chiral Separation of this compound Enantiomers
The synthesis of this compound typically starts from the precursor methylecgonidine. A critical step for studying the individual enantiomers is their separation from the racemic mixture. This is most commonly achieved using chiral chromatography techniques.
Experimental Workflow for Synthesis and Chiral Separation:
Caption: Workflow for the synthesis and subsequent chiral separation of this compound enantiomers.
Monoamine Transporter Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. In the context of this compound, these assays are used to quantify its binding to DAT, NET, and SERT.
Protocol for Radioligand Binding Assay:
-
Membrane Preparation:
-
Obtain brain tissue rich in the transporter of interest (e.g., striatum for DAT) or use cells expressing the recombinant human transporter.
-
Homogenize the tissue or cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous neurotransmitters and other interfering substances.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a series of tubes, add the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (e.g., (+)- or (–)-dichloropane).
-
To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a known potent inhibitor (e.g., cocaine).
-
Incubate the tubes at a specific temperature (e.g., room temperature) for a set period to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the unbound.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Experimental Workflow for Monoamine Transporter Binding Assay:
Caption: A simplified workflow of a radioligand binding assay for this compound.
Synaptosomal Uptake Assays
While binding assays measure the affinity of a compound for a transporter, uptake assays measure the functional consequence of this binding – the inhibition of neurotransmitter reuptake.
Protocol for Synaptosomal Uptake Assay:
-
Synaptosome Preparation:
-
Isolate synaptosomes (resealed nerve terminals) from specific brain regions (e.g., striatum for dopamine uptake).
-
Homogenize the brain tissue in a sucrose buffer and centrifuge to obtain a crude synaptosomal pellet.
-
Resuspend the pellet in a physiological buffer.
-
-
Uptake Inhibition:
-
Pre-incubate the synaptosomes with varying concentrations of the test compound (e.g., (+)- or (–)-dichloropane).
-
Initiate the uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Allow the uptake to proceed for a short period at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained by the synaptosomes on the filters using a liquid scintillation counter.
-
Determine the IC50 value for uptake inhibition by plotting the percentage of inhibition against the drug concentration.
-
Signaling Pathways Affected by this compound
By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, this compound indirectly modulates a multitude of downstream signaling pathways. The primary effect is an amplification of the natural signaling cascades initiated by these neurotransmitters.
Simplified Dopaminergic Signaling Pathway:
Caption: this compound's inhibition of DAT enhances postsynaptic dopamine signaling.
Conclusion
This compound, and specifically its (–)-enantiomer, is a powerful tool in neuropharmacology due to its potent inhibition of monoamine transporters. While the current body of literature provides a solid foundation for understanding its biological activities, a comprehensive, direct comparison of the pharmacological profiles of its individual enantiomers remains an area ripe for further investigation. The experimental protocols detailed in this guide provide a roadmap for researchers to undertake such studies, which would undoubtedly contribute to a more nuanced understanding of the structure-activity relationships of phenyltropane-based stimulants and aid in the development of novel therapeutics. The continued exploration of the stereochemistry of this compound and related compounds will be instrumental in advancing our knowledge of monoaminergic systems and the development of more targeted and effective medications for a range of neurological and psychiatric disorders.
References
Methodological & Application
Application Notes and Protocols: Dichloropane in Animal Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dichloropane (also known as RTI-111 or O-401), a potent dopamine reuptake inhibitor, in preclinical animal models of addiction. This document includes detailed experimental protocols for key behavioral paradigms, a summary of relevant quantitative data, and visualizations of the underlying neurobiological mechanisms and experimental workflows.
Introduction
This compound is a phenyltropane derivative that acts as a potent and selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2][3] Its high affinity for the dopamine transporter (DAT) makes it a valuable tool for studying the neurobiology of addiction and for the development of potential pharmacotherapies for substance use disorders. In animal studies, this compound has demonstrated a slower onset and longer duration of action compared to cocaine, which may have implications for its abuse potential and therapeutic utility.[1][2][3]
The primary mechanism of action of this compound in the context of addiction is its blockade of the dopamine transporter in the brain's reward circuitry.[1][2][3] This inhibition of dopamine reuptake leads to an accumulation of extracellular dopamine in the synaptic cleft, particularly in the nucleus accumbens, a key brain region involved in reward and reinforcement. This sustained elevation of dopamine levels is believed to mediate the reinforcing and addictive properties of this compound and other psychostimulants.
Data Presentation
The following table summarizes the in vitro binding affinities of this compound for the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| This compound (RTI-111) | 0.79 | 3.13 | 18 |
Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity.
Signaling Pathway
The reinforcing effects of this compound are primarily mediated by its action on the mesolimbic dopamine pathway. The following diagram illustrates the proposed signaling cascade following this compound administration.
Experimental Protocols
Intravenous Self-Administration in Rats
This protocol is adapted from studies on related phenyltropane analogs and is designed to assess the reinforcing properties of this compound.
Objective: To determine if rats will learn to self-administer this compound, indicating its reinforcing effects.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Intravenous catheters
-
This compound hydrochloride, dissolved in sterile saline.
Protocol:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under aseptic conditions. Allow at least 5-7 days for recovery.
-
Acquisition:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Initially, train rats on a Fixed Ratio 1 (FR1) schedule of reinforcement, where each press on the active lever results in a single intravenous infusion of this compound (e.g., 0.03 mg/kg/infusion) over 5 seconds. The inactive lever has no programmed consequences.
-
A stimulus light above the active lever is illuminated during the infusion.
-
Continue FR1 training until a stable pattern of responding is established (e.g., >10 infusions per session for 3 consecutive days).
-
-
Dose-Response Determination:
-
Once responding is stable, determine a dose-response curve by varying the dose of this compound (e.g., 0.003, 0.01, 0.03, and 0.1 mg/kg/infusion) across sessions in a counterbalanced order.
-
-
Progressive Ratio Schedule:
-
To assess the motivation to self-administer this compound, switch to a progressive ratio (PR) schedule of reinforcement. The response requirement for each successive infusion increases according to a predetermined sequence (e.g., 5, 10, 15, 20, 25...).
-
The session ends when the rat fails to obtain an infusion within a specified time (e.g., 1 hour). The final ratio completed is the "breakpoint" and serves as a measure of the reinforcing efficacy of the drug.
-
Expected Results: this compound is expected to maintain self-administration, demonstrating its reinforcing properties. The dose-response curve will likely be an inverted U-shape, with the highest rates of responding at intermediate doses. The breakpoint on the PR schedule is expected to be dose-dependent.
Conditioned Place Preference (CPP) in Mice
This protocol outlines a procedure to evaluate the rewarding effects of this compound by pairing its administration with a specific environment.
Objective: To determine if this compound induces a conditioned place preference, indicating its rewarding properties.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
This compound hydrochloride, dissolved in sterile saline.
-
Vehicle (sterile saline).
Protocol:
-
Pre-Conditioning (Day 1):
-
Place each mouse in the central chamber of the CPP apparatus and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each chamber to establish baseline preference. An unbiased design is recommended, where the drug-paired chamber is assigned randomly.
-
-
Conditioning (Days 2-9):
-
This phase consists of 8 alternating days of conditioning.
-
On drug conditioning days (e.g., days 2, 4, 6, 8), administer this compound (e.g., 0.3, 1.0, or 3.0 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers for 30 minutes.
-
On vehicle conditioning days (e.g., days 3, 5, 7, 9), administer saline and confine the mouse to the opposite outer chamber for 30 minutes.
-
-
Test (Day 10):
-
Place each mouse in the central chamber with free access to all chambers for 15 minutes (no drug or vehicle is administered).
-
Record the time spent in each chamber.
-
Data Analysis: A significant increase in the time spent in the this compound-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.
Illustrative Data:
| Treatment Group | Dose (mg/kg) | Time in Drug-Paired Chamber (seconds) - Pre-Test | Time in Drug-Paired Chamber (seconds) - Post-Test |
| Saline | 0 | 445 ± 30 | 450 ± 35 |
| This compound | 0.3 | 450 ± 28 | 550 ± 40 |
| This compound | 1.0 | 448 ± 32 | 680 ± 55 |
| This compound | 3.0 | 452 ± 25 | 580 ± 48* |
*Note: This data is illustrative and represents expected outcomes. *p < 0.05 compared to pre-test.
In Vivo Microdialysis in Rats
This protocol describes a method to measure extracellular dopamine levels in the nucleus accumbens following this compound administration.
Objective: To quantify the effect of this compound on dopamine neurotransmission in a key brain region associated with reward.
Materials:
-
Male Sprague-Dawley rats (275-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
This compound hydrochloride, dissolved in artificial cerebrospinal fluid (aCSF).
Protocol:
-
Surgery: Under anesthesia, implant a guide cannula stereotaxically aimed at the nucleus accumbens. Allow for a 3-5 day recovery period.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 2 hours), collect at least three baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (e.g., 1.0 mg/kg, i.p.) or vehicle.
-
Post-Injection Collection: Continue collecting dialysate samples for at least 3 hours post-injection.
-
Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ED.
Data Analysis: Express dopamine levels as a percentage of the mean baseline concentration.
Expected Results: this compound is expected to cause a significant and sustained increase in extracellular dopamine levels in the nucleus accumbens compared to vehicle-treated animals.
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
References
- 1. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Persistent sensitization of dopamine neurotransmission in ventral striatum (nucleus accumbens) produced by prior experience with (+)-amphetamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Dichloropane in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropane, a cocaine analog, is a potent dopamine reuptake inhibitor investigated for its potential therapeutic applications and as a tool in neuroscience research. Understanding its concentration and distribution within the brain is critical for elucidating its pharmacokinetic and pharmacodynamic properties. These application notes provide a detailed protocol for the quantitative analysis of this compound in brain tissue using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for volatile and semi-volatile organic compounds. The described methodology is intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and toxicology.
Experimental Protocols
This section details the necessary steps for the quantification of this compound in brain tissue, from sample preparation to data analysis.
Brain Tissue Sample Preparation
Objective: To homogenize brain tissue and prepare it for this compound extraction.
Materials:
-
Frozen brain tissue samples
-
Ice-cold 0.25 M sucrose solution
-
Bead beater homogenizer with appropriate beads (e.g., ceramic)
-
Microcentrifuge tubes (2 mL)
-
Calibrated analytical balance
Protocol:
-
On the day of analysis, thaw frozen brain tissue samples on ice.
-
Accurately weigh approximately 100-200 mg of the brain tissue and record the weight.
-
Place the weighed tissue into a 2 mL microcentrifuge tube containing homogenization beads.
-
Add ice-cold 0.25 M sucrose solution to the tube at a ratio of 1:4 (w/v) (e.g., for 100 mg of tissue, add 400 µL of sucrose solution).
-
Homogenize the tissue using a bead beater homogenizer. The homogenization time and speed should be optimized to ensure complete tissue disruption without excessive heat generation. A typical setting is 2 cycles of 30 seconds at 5000 rpm, with cooling on ice for 1 minute between cycles.
-
The resulting brain homogenate is now ready for the extraction procedure.
This compound Extraction from Brain Homogenate
Objective: To extract this compound from the brain homogenate into an organic solvent suitable for GC-MS analysis.
Materials:
-
Brain homogenate (from Protocol 1)
-
Internal Standard (IS) solution (e.g., 2-bromo-1-chloropropane in hexane, 0.2 mg/mL)
-
Hexane (GC grade)
-
Microcentrifuge
-
Autosampler vials with inserts
Protocol:
-
To 500 µL of the brain homogenate, add 50 µL of the internal standard solution. The use of an internal standard is crucial for accurate quantification as it corrects for variations in extraction efficiency and instrument response.
-
Add 1 mL of hexane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers and pellet the precipitated proteins.
-
Carefully transfer the upper organic layer (hexane) to a clean autosampler vial.
-
The sample is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and quantify this compound using GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column.
-
Column: DB-VRX (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.
-
Injector Temperature: 200°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 minute.
-
Ramp 1: Increase to 150°C at 15°C/min.
-
Ramp 2: Increase to 220°C at 40°C/min.
-
Hold at 220°C for 2 minutes.
-
-
Mass Spectrometer: Ion trap or quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Interface Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
This compound Quantitation Ion: m/z [Primary ion]
-
This compound Confirmation Ions: m/z [Secondary and Tertiary ions]
-
Internal Standard Quantitation Ion: m/z [Primary ion for IS]
-
Note: The specific ions (m/z) for this compound and the internal standard need to be determined by analyzing the respective standard solutions in full scan mode to identify the most abundant and specific fragments.
Calibration and Quantification
Objective: To generate a calibration curve and calculate the concentration of this compound in the brain tissue samples.
Protocol:
-
Prepare a series of calibration standards by spiking known amounts of this compound into blank brain homogenate. The concentration range should encompass the expected concentrations in the study samples.
-
Process the calibration standards alongside the unknown samples using the same extraction and analysis protocol.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the corresponding concentration of this compound.
-
Perform a linear regression analysis on the calibration curve. The R² value should be >0.99 for a valid calibration.
-
Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The final concentration in the brain tissue is expressed as ng/g of tissue.
Data Presentation
The following table summarizes hypothetical quantitative data for a validation study of the this compound quantification method in brain tissue. This data is provided as an example of how to present results and is based on typical performance characteristics of GC-MS methods.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/g |
| Correlation Coefficient (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/g |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (at three QC levels) | 85 - 115% |
| Mean Extraction Recovery | > 80% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound in brain tissue.
Generalized Metabolic Pathway of this compound
The metabolism of this compound is expected to proceed via pathways common to other halogenated hydrocarbons. The primary routes of biotransformation are likely to be oxidation by cytochrome P450 enzymes and conjugation with glutathione.
Caption: Postulated metabolic pathways for this compound biotransformation.
Preparation of RTI-111 for Intravenous Administration in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the preparation of RTI-111 (Dichloropane), a phenyltropane-based dopamine transporter (DAT) inhibitor, for intravenous (IV) administration in rats. The protocol is designed to ensure the accurate and safe preparation of RTI-111 solutions for use in preclinical research settings, including but not limited to studies on pharmacokinetics, pharmacodynamics, and substance abuse liability. The procedures outlined below are based on established methods for similar compounds and are intended to be a guide for researchers.
Introduction
RTI-111 is a potent and selective inhibitor of the dopamine transporter, making it a valuable tool in neuroscience research. Proper preparation of this compound for intravenous administration is critical to obtain reliable and reproducible experimental results. This protocol details the necessary steps for dissolving RTI-111 hydrochloride, selecting an appropriate vehicle, and determining the final concentration for injection.
Data Presentation
Table 1: Quantitative Data for RTI-111 Intravenous Solution Preparation
| Parameter | Value | Source/Rationale |
| Compound | RTI-111 (this compound) Hydrochloride | As a hydrochloride salt, it is expected to be soluble in aqueous solutions. |
| Vehicle | Sterile 0.9% Sodium Chloride (Saline) Solution | Based on protocols for structurally similar compounds like cocaine hydrochloride.[1] |
| Dosage Range (Rhesus Monkeys) | 0.0003 - 0.03 mg/kg | As a reference from a study in non-human primates. Dosage for rats may require adjustment. |
| Typical Injection Volume | 0.1 mL per 100g of body weight | Standard practice for intravenous injections in rats. |
| Filtration | 0.22 µm Syringe Filter | To ensure sterility of the final solution for intravenous administration. |
| Storage of Solution | Use immediately after preparation is recommended. | To minimize potential degradation or contamination. |
Experimental Protocols
Materials
-
RTI-111 hydrochloride powder
-
Sterile 0.9% sodium chloride (saline) solution for injection
-
Sterile vials or microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile syringes and needles
-
0.22 µm sterile syringe filters
Protocol for Preparation of RTI-111 Solution
-
Calculate the Required Amount of RTI-111:
-
Determine the desired dose (e.g., in mg/kg) and the concentration of the dosing solution based on the average weight of the rats and the injection volume (typically 0.1 mL/100 g).
-
Example Calculation: For a 1.0 mg/kg dose in a 300g rat with an injection volume of 0.3 mL (0.1 mL/100g), the rat needs 0.3 mg of RTI-111. To prepare a 1 mg/mL solution, you would need to dissolve 1 mg of RTI-111 in 1 mL of saline.
-
-
Weighing RTI-111:
-
Accurately weigh the calculated amount of RTI-111 hydrochloride powder using a calibrated analytical balance in a sterile weigh boat or directly into a sterile vial.
-
-
Dissolution:
-
Add the appropriate volume of sterile 0.9% saline solution to the vial containing the RTI-111 powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure no particulate matter remains.
-
-
Sterile Filtration:
-
Draw the RTI-111 solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This step is crucial for removing any potential microbial contamination and undissolved particles, ensuring the safety of the intravenous injection.
-
-
Final Concentration and Administration:
-
The solution is now ready for administration.
-
Administer the solution intravenously to the rat via a cannulated tail vein or other appropriate route. The volume to be injected should be calculated based on the individual rat's body weight.
-
Mandatory Visualization
References
Application of Dichloropane in Dopamine Reuptake Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropane (also known as RTI-111 or O-401) is a potent and selective phenyltropane analog that acts as a dopamine reuptake inhibitor. Structurally related to cocaine, it exhibits a high affinity for the dopamine transporter (DAT), with lower affinities for the serotonin transporter (SERT) and norepinephrine transporter (NET). This selectivity makes this compound a valuable pharmacological tool for investigating the role of the dopamine system in various physiological and pathological processes, including reward, motivation, and the neurobiology of addiction. These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo assays to characterize its effects on dopamine reuptake and associated behaviors.
Mechanism of Action
This compound binds to the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1] This inhibition leads to an increase in the extracellular concentration and duration of dopamine, thereby enhancing dopaminergic neurotransmission. The primary mechanism of dopamine clearance from the synapse is through reuptake by DAT, making inhibitors like this compound powerful modulators of dopamine signaling.
Data Presentation
The following table summarizes the in vitro binding affinities of this compound and related compounds for the dopamine, serotonin, and norepinephrine transporters.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| This compound (RTI-111) | 0.79 | 3.13 | 17.96 | 3.96 | 22.73 |
| Cocaine | 89 | 1045 | 3298 | 11.74 | 37.06 |
| RTI-31 | 0.27 | 3.98 | 1.26 | 14.74 | 4.67 |
| RTI-55 | 0.39 | 2.00 | 0.63 | 5.13 | 1.62 |
Data compiled from multiple sources. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.
Experimental Protocols
In Vitro Radioligand Binding Assay for Dopamine Transporter
This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine transporter using [³H]WIN 35,428, a well-characterized radioligand for the DAT.
Materials:
-
Rat striatal tissue (or cells expressing recombinant DAT)
-
[³H]WIN 35,428 (specific activity ~80-87 Ci/mmol)
-
This compound hydrochloride
-
Cocaine hydrochloride (for determination of non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Scintillation vials and cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatal tissue in 20 volumes of ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate or microcentrifuge tubes, add the following in a final volume of 500 µL:
-
100-200 µg of membrane protein
-
[³H]WIN 35,428 at a final concentration near its Kd (e.g., 2-5 nM)
-
Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) for competition curve.
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a high concentration of a known DAT inhibitor like cocaine (e.g., 10 µM).
-
-
Incubate the mixture for 2 hours at 4°C.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]WIN 35,428 binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol outlines the procedure for measuring changes in extracellular dopamine levels in the rat nucleus accumbens following systemic administration of this compound.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
This compound hydrochloride
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the nucleus accumbens (coordinates relative to bregma: e.g., AP +1.6 mm, ML ±1.5 mm, DV -6.0 mm from dura).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Equilibration:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for a 2-3 hour equilibration period to establish a stable baseline of dopamine levels.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Collect at least three baseline samples before drug administration.
-
-
Drug Administration and Post-Injection Sampling:
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally) or vehicle.
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
-
Dopamine Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Quantify dopamine levels by comparing the peak heights or areas to a standard curve of known dopamine concentrations.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline levels.
-
Plot the mean percentage change in dopamine over time for each treatment group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between treatment groups.
-
Locomotor Activity Assessment
This protocol describes how to measure the stimulant effects of this compound on spontaneous locomotor activity in mice using an open field arena.
Materials:
-
Adult male C57BL/6 mice (20-25 g)
-
Open field activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared beams or video tracking software.
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
Procedure:
-
Habituation:
-
Handle the mice for several days prior to the experiment to reduce stress.
-
On the day before the experiment, habituate the mice to the testing room for at least 1 hour.
-
Place each mouse in an activity chamber for 30-60 minutes to habituate them to the novel environment.
-
-
Drug Administration:
-
On the test day, administer this compound (e.g., 0.3, 1.0, 3.0, 10.0 mg/kg, intraperitoneally) or saline (vehicle control).
-
-
Locomotor Activity Recording:
-
Immediately after injection, place each mouse in the center of the open field arena.
-
Record locomotor activity for a period of 60-120 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).
-
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.
-
Calculate the total activity over the entire session for each parameter.
-
Generate dose-response curves by plotting the mean activity for each dose group.
-
Use statistical analysis (e.g., ANOVA followed by Dunnett's or Tukey's test) to compare the effects of different doses of this compound to the vehicle control.
-
Visualization of Pathways and Workflows
Dopamine Reuptake Signaling Pathway
The following diagram illustrates the key components of the dopamine reuptake process at the presynaptic terminal, which is the primary target of this compound.
Caption: Dopamine reuptake pathway and the inhibitory action of this compound.
Experimental Workflow for Screening Dopamine Reuptake Inhibitors
The diagram below outlines a typical workflow for the initial screening and characterization of potential dopamine reuptake inhibitors like this compound.
Caption: Workflow for the screening and development of dopamine reuptake inhibitors.
References
Application Notes and Protocols for RTI-111 Self-Administration Studies in Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical studies to evaluate the reinforcing properties of RTI-111, a potent dopamine transporter (DAT) inhibitor, in non-human primate models. The following protocols are based on established methodologies for intravenous drug self-administration and aim to ensure robust and reproducible data collection for assessing the abuse potential and behavioral effects of this compound.
Data Presentation: Quantitative Summary of RTI-111 Self-Administration
The following tables summarize key quantitative data from representative RTI-111 self-administration studies in rhesus monkeys. These data are essential for understanding the dose-dependent reinforcing effects of the compound.
Table 1: Intravenous Self-Administration of RTI-111 under a Fixed-Ratio (FR) Schedule of Reinforcement
| Subject (Rhesus Monkey) | RTI-111 Dose (mg/kg/infusion) | Number of Infusions (per session) | Response Rate (responses/sec) |
| Monkey 1 | 0.001 | 15 | 0.5 |
| 0.003 | 45 | 1.5 | |
| 0.01 | 80 | 2.7 | |
| 0.03 | 55 | 1.8 | |
| Monkey 2 | 0.001 | 12 | 0.4 |
| 0.003 | 40 | 1.3 | |
| 0.01 | 75 | 2.5 | |
| 0.03 | 50 | 1.7 | |
| Monkey 3 | 0.001 | 18 | 0.6 |
| 0.003 | 50 | 1.7 | |
| 0.01 | 85 | 2.8 | |
| 0.03 | 60 | 2.0 |
Note: Data are hypothetical and presented for illustrative purposes based on typical findings in the literature. Actual results may vary.
Table 2: Intravenous Self-Administration of RTI-111 under a Progressive-Ratio (PR) Schedule of Reinforcement
| Subject (Rhesus Monkey) | RTI-111 Dose (mg/kg/infusion) | Breakpoint (Final Ratio Completed) |
| Monkey A | 0.003 | 150 |
| 0.01 | 450 | |
| 0.03 | 800 | |
| Monkey B | 0.003 | 120 |
| 0.01 | 400 | |
| 0.03 | 750 | |
| Monkey C | 0.003 | 180 |
| 0.01 | 500 | |
| 0.03 | 850 |
Note: Data are hypothetical and presented for illustrative purposes based on typical findings in the literature. Breakpoint values indicate the motivational strength of the drug.
Experimental Protocols
Subjects and Housing
Adult male or female rhesus monkeys (Macaca mulatta) are suitable subjects for these studies. Animals should be individually housed in stainless steel cages equipped with a response lever, stimulus lights, and a drug delivery system. Environmental enrichment should be provided in accordance with institutional animal care and use committee (IACUC) guidelines.
Surgical Preparation: Intravenous Catheterization
Aseptic surgical procedures are required to implant a chronic indwelling catheter into a major vein, typically the jugular or femoral vein. The distal end of the catheter is passed subcutaneously to the mid-scapular region and connected to a vascular access port or a tether system. This allows for long-term, repeated intravenous drug administration without the need for repeated venipuncture. Post-operative care, including analgesia and antibiotics, must be provided.
Drug Preparation
RTI-111 hydrochloride should be dissolved in sterile saline to the desired concentrations. The solution should be passed through a 0.22 µm filter to ensure sterility before being loaded into syringes for the infusion pumps.
Experimental Apparatus
Standard operant conditioning chambers for primates should be used. These chambers are equipped with a response lever, stimulus lights (e.g., above the lever), and an infusion pump connected to the monkey's intravenous catheter via a tether system. A computer interface controls the experimental contingencies and records the behavioral data.
Training and Experimental Procedures
a. Initial Training (Acquisition of Self-Administration)
-
Lever Press Training: Monkeys are first trained to press a lever for a food reward (e.g., banana-flavored pellets) on a simple reinforcement schedule, such as a fixed-ratio 1 (FR1), where each lever press delivers a pellet.
-
Substitution with a Known Reinforcer: Once lever pressing is established, the food reinforcer is replaced with intravenous infusions of a known drug of abuse, typically cocaine (e.g., 0.1 mg/kg/infusion). Sessions are conducted daily, and the response requirement is gradually increased.
-
Saline Extinction: To confirm that the drug is maintaining the behavior, saline is substituted for the drug. A significant decrease in responding during saline substitution indicates that the drug is acting as a reinforcer.
b. RTI-111 Self-Administration under a Fixed-Ratio (FR) Schedule
This schedule is used to determine if RTI-111 can function as a reinforcer and to characterize the dose-response relationship.
-
Protocol:
-
Once stable responding for a training drug (e.g., cocaine) is achieved, saline is introduced until responding extinguishes.
-
Different doses of RTI-111 (e.g., 0.001, 0.003, 0.01, 0.03 mg/kg/infusion) are then made available in subsequent sessions.
-
Each lever press on the active lever counts towards the completion of the ratio (e.g., FR10 or FR30).
-
Upon completion of the ratio, a single infusion of the drug is delivered, and a brief timeout period (e.g., 60 seconds) is initiated, during which responses are recorded but have no scheduled consequences.
-
The order of doses tested should be varied across subjects.
-
-
Data Analysis: The primary dependent measures are the number of infusions per session and the rate of responding. An inverted U-shaped dose-response curve is typically observed for reinforcing drugs.
c. RTI-111 Self-Administration under a Progressive-Ratio (PR) Schedule
This schedule is used to assess the motivational strength or reinforcing efficacy of RTI-111.
-
Protocol:
-
Following the FR assessment, subjects are trained on a PR schedule where the number of responses required for each subsequent infusion increases according to a predetermined progression (e.g., 1, 2, 4, 6, 9, 12, 15, 20, 25, 30, 40, 50...).
-
The session continues until the subject fails to complete a ratio within a specified time (e.g., one hour), or a maximum session time is reached.
-
The last ratio completed is defined as the breakpoint .
-
-
Data Analysis: The primary dependent measure is the breakpoint. Higher breakpoints indicate a greater reinforcing efficacy of the drug dose.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for RTI-111 self-administration studies in primates.
Signaling Pathway of RTI-111 at the Dopamine Transporter
RTI-111 is a cocaine analog that acts as a potent and selective inhibitor of the dopamine transporter (DAT).[1] By blocking the reuptake of dopamine from the synaptic cleft, RTI-111 increases the concentration and duration of action of dopamine on postsynaptic receptors. This enhanced dopaminergic neurotransmission in the brain's reward pathways is believed to mediate its reinforcing effects.
Caption: RTI-111 inhibits DAT, increasing synaptic dopamine and postsynaptic signaling.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Dichloropane Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichloropane is a potent stimulant of the phenyltropane class, acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its analytical determination is crucial in research, drug development, and forensic applications. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is designed to be simple, accurate, and precise, making it suitable for routine analysis.
Experimental
Instrumentation and Consumables
-
HPLC system with a UV detector
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid
Chromatographic Conditions
A summary of the proposed HPLC conditions is provided in the table below.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 230 nm |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: The sample preparation method will depend on the matrix. For formulated products, dissolve the product in the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection. For biological samples, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be required prior to analysis.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of this method.
| Parameter | Expected Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98% - 102% |
| Retention Time | Approximately 5-7 minutes |
Protocols
1. Preparation of the Mobile Phase
-
Measure 600 mL of HPLC grade acetonitrile and 400 mL of HPLC grade water.
-
Combine the solvents in a suitable glass container.
-
Add 1 mL of phosphoric acid to the mixture.
-
Mix thoroughly and degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
2. System Suitability
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the 20 µg/mL standard solution five times.
-
Calculate the relative standard deviation (%RSD) for the peak area and retention time. The %RSD should be less than 2%.
3. Calibration Curve Construction
-
Inject each working standard solution (1, 5, 10, 20, 50 µg/mL) in triplicate.
-
Record the peak area for each injection.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
4. Sample Analysis
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and the peak area of the this compound peak.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
Experimental Workflow
References
Application Notes and Protocols for Studying Cocaine Withdrawal Symptoms Using RTI-111
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine use disorder is a chronic relapsing condition characterized by a complex withdrawal syndrome that includes symptoms of anxiety, depression, anhedonia, and intense craving. These symptoms significantly contribute to the high rates of relapse. RTI-111 (dichloropane) is a phenyltropane-based stimulant and a potent dopamine transporter (DAT) inhibitor. Unlike cocaine, RTI-111 exhibits a slower onset and longer duration of action, which may translate to a lower abuse potential and therapeutic efficacy in managing cocaine dependence. The rationale for using a long-acting DAT inhibitor like RTI-111 to study and potentially treat cocaine withdrawal lies in its ability to stabilize dopamine levels in the brain, thereby alleviating the hypodopaminergic state associated with abstinence and reducing craving and negative affective symptoms.
These application notes provide a comprehensive overview and detailed protocols for utilizing RTI-111 in preclinical studies to investigate its effects on cocaine withdrawal symptoms.
Data Presentation
Table 1: Behavioral Assays for Cocaine Withdrawal-Induced Anxiety
| Behavioral Assay | Animal Model | Typical Cocaine Dosing Regimen | Withdrawal Period | Key Parameters Measured | Expected Effect of Effective Treatment (e.g., RTI-111) |
| Elevated Plus Maze (EPM) | Rats, Mice | 15-30 mg/kg, i.p., for 7-14 days | 24-72 hours | Time spent in open arms, Number of open arm entries | Increase in open arm exploration |
| Light-Dark Transition Test | Mice | 20 mg/kg, i.p., twice daily for 14 days | 8-96 hours | Time spent in the light compartment, Latency to enter the dark compartment | Increase in time spent in the light compartment |
| Acoustic Startle Response | Rats | 20 mg/kg, i.p., for 14 days | 48 hours | Amplitude of startle response to an auditory stimulus | Attenuation of potentiated startle response |
| Conditioned Place Aversion (CPA) | Rats | 15 mg/kg, i.p., for 5 days (paired with one compartment) | 24 hours | Time spent in the drug-paired vs. saline-paired compartment | Reduced aversion to the previously cocaine-paired environment |
Table 2: Behavioral Assays for Cocaine Withdrawal-Induced Anhedonia and Depression
| Behavioral Assay | Animal Model | Typical Cocaine Dosing Regimen | Withdrawal Period | Key Parameters Measured | Expected Effect of Effective Treatment (e.g., RTI-111) |
| Sucrose Preference Test | Rats, Mice | 15-20 mg/kg, i.p., for 14 days | 1-21 days | Percentage of sucrose solution consumed relative to total fluid intake | Increase in sucrose preference |
| Forced Swim Test | Rats, Mice | 20 mg/kg, i.p., for 14 days | 48 hours | Duration of immobility | Decrease in immobility time |
| Intracranial Self-Stimulation (ICSS) | Rats | Chronic i.v. self-administration | 24-72 hours | Elevation in brain reward thresholds | Attenuation of the elevation in reward thresholds |
Table 3: Neurochemical and Molecular Assays for Cocaine Withdrawal
| Assay | Brain Region of Interest | Withdrawal Period | Key Parameters Measured | Expected Effect of RTI-111 |
| In Vivo Microdialysis | Nucleus Accumbens, Prefrontal Cortex | 1-14 days | Extracellular dopamine, serotonin, and glutamate levels | Stabilization of neurotransmitter levels, preventing withdrawal-induced deficits |
| Fast-Scan Cyclic Voltammetry (FSCV) | Nucleus Accumbens | Acute withdrawal | Phasic dopamine release and uptake kinetics | Normalization of dopamine release and uptake parameters |
| Western Blot | Striatum, Prefrontal Cortex | 1-21 days | Dopamine transporter (DAT) levels, Brain-Derived Neurotrophic Factor (BDNF), c-Fos, CREB phosphorylation | Attenuation of cocaine-induced neuroadaptations |
| Receptor Autoradiography | Striatum, Nucleus Accumbens | 1-21 days | D1 and D2 receptor density and affinity | Normalization of dopamine receptor expression |
Experimental Protocols
Protocol 1: Evaluation of RTI-111 on Cocaine Withdrawal-Induced Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
Objective: To determine if RTI-111 can ameliorate the anxiogenic effects of cocaine withdrawal in rats.
Materials:
-
Male Wistar rats (250-300g)
-
Cocaine hydrochloride
-
RTI-111
-
Saline solution (0.9% NaCl)
-
Elevated Plus Maze apparatus
-
Video tracking software
Procedure:
-
Habituation: Acclimate rats to the vivarium for 7 days. Handle each rat for 5 minutes daily for 3 days prior to the experiment.
-
Cocaine Administration: Administer cocaine (20 mg/kg, i.p.) or saline once daily for 14 consecutive days.
-
Withdrawal and Treatment:
-
Divide the cocaine-treated rats into two groups: Cocaine-Withdrawal + Vehicle and Cocaine-Withdrawal + RTI-111.
-
The saline-treated group will serve as the control (Saline + Vehicle).
-
Initiate a 48-hour withdrawal period after the last cocaine/saline injection.
-
30 minutes before the EPM test, administer RTI-111 (e.g., 0.1, 0.3, or 1.0 mg/kg, i.p.) or vehicle to the respective groups.
-
-
Elevated Plus Maze Test:
-
Place each rat individually in the center of the EPM, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the time spent in the open and closed arms, and the number of entries into each arm.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare between groups.
-
Protocol 2: Assessment of RTI-111 on Anhedonia during Cocaine Withdrawal using the Sucrose Preference Test
Objective: To investigate the potential of RTI-111 to reverse the anhedonia-like state induced by cocaine withdrawal.
Materials:
-
Male C57BL/6 mice (20-25g)
-
Cocaine hydrochloride
-
RTI-111
-
Saline solution (0.9% NaCl)
-
Sucrose solution (1%)
-
Two-bottle choice cages
Procedure:
-
Baseline Sucrose Preference:
-
Acclimate mice to the two-bottle choice cages with one bottle of water and one bottle of 1% sucrose solution for 48 hours.
-
Measure the intake from each bottle over a 24-hour period to establish a baseline preference.
-
-
Cocaine Administration: Administer cocaine (15 mg/kg, i.p.) or saline once daily for 14 consecutive days.
-
Withdrawal and Treatment:
-
After the last cocaine/saline injection, initiate the withdrawal period.
-
Divide the mice into three groups: Saline + Vehicle, Cocaine-Withdrawal + Vehicle, and Cocaine-Withdrawal + RTI-111.
-
Administer RTI-111 (e.g., 0.3, 1.0, or 3.0 mg/kg, i.p.) or vehicle daily throughout the withdrawal period being tested (e.g., 7 days).
-
-
Sucrose Preference Testing:
-
On specified withdrawal days (e.g., days 1, 3, and 7), present the mice with the two-bottle choice (water and 1% sucrose) for a 24-hour period.
-
Measure the consumption from each bottle.
-
-
Data Analysis:
-
Calculate sucrose preference as: (volume of sucrose consumed / total volume of liquid consumed) x 100.
-
Analyze the data using a two-way repeated measures ANOVA (treatment x withdrawal day) followed by post-hoc tests.
-
Protocol 3: In Vivo Microdialysis to Measure Extracellular Dopamine in the Nucleus Accumbens during Cocaine Withdrawal and RTI-111 Treatment
Objective: To determine the effect of RTI-111 on dopamine dynamics in the nucleus accumbens of cocaine-withdrawn rats.
Materials:
-
Male Sprague-Dawley rats (275-325g)
-
Cocaine hydrochloride
-
RTI-111
-
Stereotaxic surgery equipment
-
Microdialysis probes
-
HPLC-ECD system for dopamine analysis
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens shell.
-
Allow at least 5 days for recovery.
-
-
Cocaine Self-Administration:
-
Train rats to self-administer cocaine (0.5 mg/kg/infusion, i.v.) for 6 hours per day for 14 days. A control group will receive saline infusions.
-
-
Withdrawal and Treatment:
-
Following the last self-administration session, begin the withdrawal period.
-
On the day of the microdialysis experiment (e.g., 48 hours into withdrawal), insert a microdialysis probe through the guide cannula.
-
-
Microdialysis:
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Collect dialysate samples every 20 minutes.
-
After establishing a stable baseline of extracellular dopamine, administer RTI-111 (e.g., 0.3 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine content using HPLC-ECD.
-
-
Data Analysis:
-
Express dopamine concentrations as a percentage of the baseline average.
-
Analyze the data using a two-way repeated measures ANOVA (treatment x time).
-
Visualizations
Dichloropane as a Pharmacological Tool for Studying Parkinson's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropane (also known as RTI-111 or O-401) is a potent phenyltropane-based stimulant that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its high affinity for the dopamine transporter (DAT) makes it a valuable pharmacological tool for investigating the pathophysiology of Parkinson's disease (PD) and for the preclinical evaluation of novel therapeutic strategies. In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficit in striatal dopamine, resulting in the characteristic motor symptoms of the disease. By blocking the dopamine transporter, this compound increases the synaptic availability of dopamine, thereby compensating for the reduced endogenous production and release. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical models of Parkinson's disease.
Mechanism of Action
This compound is a triple reuptake inhibitor, meaning it binds to and blocks the function of the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This blockade leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing their signaling. In the context of Parkinson's disease research, the primary focus is on its potent inhibition of the dopamine transporter.
Signaling Pathway of Dopamine Transporter Inhibition in Parkinson's Disease
The therapeutic effect of DAT inhibitors like this compound in Parkinson's disease is predicated on the potentiation of remaining dopaminergic neurotransmission. In the parkinsonian state, the reduced number of dopaminergic neurons leads to decreased dopamine release. By inhibiting DAT, this compound prevents the reuptake of the available dopamine, prolonging its presence in the synapse and increasing the likelihood of binding to postsynaptic D1 and D2 receptors. This enhanced receptor stimulation helps to normalize the signaling cascade within the basal ganglia, thereby alleviating motor symptoms.
Caption: this compound blocks DAT, increasing synaptic dopamine and enhancing postsynaptic signaling.
Quantitative Data
The binding affinity of this compound for the monoamine transporters is a critical parameter for interpreting experimental results. The following table summarizes the in vitro binding affinities (IC50 and Ki values) of this compound for the dopamine, serotonin, and norepinephrine transporters.
| Transporter | IC50 (nM) | Reference |
| Dopamine (DAT) | 0.79 | [1] |
| Serotonin (SERT) | 3.13 | [1] |
| Norepinephrine (NET) | 18 | [1] |
Note: Lower values indicate higher binding affinity.
Experimental Protocols
This compound can be utilized in various rodent and non-human primate models of Parkinson's disease to assess its therapeutic potential. The most common models are the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned mouse or primate.
Protocol 1: Assessment of this compound on Rotational Behavior in 6-OHDA-Lesioned Rats
This protocol is designed to evaluate the ability of this compound to reverse motor asymmetry in a unilateral model of Parkinson's disease.
Materials:
-
6-OHDA-lesioned male Sprague-Dawley or Wistar rats (unilateral lesion of the medial forebrain bundle)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Automated rotometer system
-
Standard animal cages
Procedure:
-
Animal Acclimation: Allow the 6-OHDA-lesioned rats to acclimate to the testing room and rotometer bowls for at least 30 minutes before drug administration.
-
Drug Preparation: Dissolve this compound hydrochloride in the chosen vehicle to the desired concentration (e.g., 1-10 mg/kg). Prepare a vehicle-only solution for the control group.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Rotational Behavior Monitoring: Immediately place the rats in the automated rotometer bowls. Record the number of full 360° rotations in both the ipsilateral and contralateral directions to the lesion for a period of 90-120 minutes.
-
Data Analysis: Express the data as net contralateral rotations per minute (contralateral rotations - ipsilateral rotations). Compare the effects of different doses of this compound to the vehicle control using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Caption: Workflow for assessing this compound-induced rotations in 6-OHDA lesioned rats.
Protocol 2: Evaluation of this compound on Locomotor Activity in MPTP-Lesioned Mice
This protocol assesses the ability of this compound to restore locomotor function in a bilateral model of parkinsonism.
Materials:
-
MPTP-lesioned male C57BL/6 mice
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Open-field activity chambers equipped with photobeam detectors
-
Standard animal cages
Procedure:
-
Animal Acclimation: Acclimate the MPTP-lesioned mice to the testing room for at least 60 minutes and to the open-field chambers for 30 minutes prior to the experiment.
-
Drug Preparation: Prepare this compound solutions at various doses (e.g., 1, 3, 10 mg/kg) and a vehicle control.
-
Drug Administration: Administer this compound or vehicle via i.p. injection.
-
Locomotor Activity Monitoring: Immediately after injection, place the mice in the center of the open-field chambers. Record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity) for a duration of 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total activity over the entire session between different dose groups and the vehicle control using appropriate statistical methods.
Caption: Workflow for assessing the effect of this compound on locomotor activity in MPTP-lesioned mice.
Protocol 3: In Vivo Dopamine Transporter Occupancy Measurement using PET in Non-Human Primates
This protocol is for advanced preclinical studies to correlate the behavioral effects of this compound with its binding to the dopamine transporter in the living brain.
Materials:
-
MPTP-lesioned non-human primates (e.g., rhesus macaque)
-
This compound hydrochloride
-
A suitable PET radioligand for DAT (e.g., [¹¹C]cocaine, [¹¹C]PE2I, or [¹⁸F]FECNT)
-
PET scanner
-
Anesthesia and physiological monitoring equipment
Procedure:
-
Baseline PET Scan: Anesthetize the primate and perform a baseline PET scan with the chosen DAT radioligand to determine baseline DAT availability.
-
This compound Administration: On a separate day, administer a specific dose of this compound (e.g., intravenously).
-
Post-Dichloropane PET Scan: At a time point corresponding to the expected peak behavioral effect, anesthetize the primate and perform a second PET scan with the same radioligand.
-
Behavioral Assessment: In separate sessions, assess the behavioral effects of the same dose of this compound on a standardized parkinsonian rating scale.
-
Image Analysis and Quantification: Co-register the PET images to a structural MRI. Calculate the DAT occupancy by this compound using the formula: Occupancy (%) = 100 × (BP_ND(baseline) - BP_ND(this compound)) / BP_ND(baseline), where BP_ND is the binding potential.
-
Correlation Analysis: Correlate the calculated DAT occupancy with the observed behavioral changes to establish a dose-response relationship and to determine the level of DAT occupancy required for therapeutic efficacy.
Conclusion
This compound is a powerful and versatile pharmacological tool for the study of Parkinson's disease. Its potent and relatively selective action on the dopamine transporter allows for the investigation of the consequences of enhanced dopaminergic signaling in the parkinsonian brain. The protocols outlined in this document provide a framework for utilizing this compound in key preclinical models to assess its potential as a therapeutic agent and to further elucidate the role of the dopamine transporter in the pathophysiology of Parkinson's disease. Careful experimental design and adherence to established protocols are essential for obtaining reliable and reproducible data.
References
Troubleshooting & Optimization
Technical Support Center: Dichloropropane Synthesis
Disclaimer: The term "dichloropane" is not a standard chemical name. This guide assumes the user is referring to dichloropropane isomers, which are compounds with the chemical formula C₃H₆Cl₂. There are four structural isomers of dichloropropane: 1,1-dichloropropane, 1,2-dichloropropane, 1,3-dichloropropane, and 2,2-dichloropropane.[1] This guide will focus on the synthesis of the more common isomers: 1,2-dichloropropane, 1,3-dichloropropane, and 2,2-dichloropropane, as they have more established synthetic routes and applications.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for dichloropropane synthesis?
A1: The choice of starting material depends on the desired isomer.
-
For 1,2-dichloropropane: Propylene is a common precursor, which undergoes chlorination. Propane can also be used via free-radical chlorination, but this typically results in a mixture of isomers.[2][3] 1,2-dichloropropane is also a significant byproduct in the chlorohydrin process for making propylene oxide.[4]
-
For 1,3-dichloropropane: 1,3-propanediol is a frequent starting material, which is reacted with a chlorinating agent like hydrochloric acid.[5] Another route involves the reaction of bis(3-hydroxypropyl)ether with hydrogen chloride.[6][7]
-
For 2,2-dichloropropane: Acetone and phosphorus pentachloride can be used in a chlorination reaction.[8] Another method is the selective reaction of 2-chloropropene with hydrogen chloride.[9]
Q2: How can I minimize the formation of isomeric impurities?
A2: Minimizing isomeric impurities is crucial for obtaining a high yield of the desired product.
-
Reactant Choice: Starting with an alkene like propene for 1,2-dichloropropane synthesis is more selective than the radical chlorination of propane, which will produce a mixture of 1-chloropropane and 2-chloropropane alongside dichlorinated products.[2][10]
-
Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions can significantly influence selectivity. For instance, in the synthesis of 2,2-dichloropropane from a mixture of 1- and 2-chloropropene, the addition of HCl can be selective to the 2-chloropropene.[9]
-
Purification: Fractional distillation is a standard technique to separate isomers with different boiling points.[2][9]
Q3: What are the key factors affecting the yield of dichloropropane synthesis?
A3: Several factors can impact the final yield:
-
Reaction Temperature and Pressure: These parameters influence reaction rates and selectivity. For example, the synthesis of 2,2-dichloropropane can be carried out between -78°C and +90°C, with pressures ranging from normal to 50 bar.[9]
-
Catalyst: The presence and type of catalyst can be critical. For instance, pyridine bases can catalyze the reaction of bis(3-hydroxypropyl)ether with HCl to form 1,3-dichloropropane.[6][7]
-
Reactant Ratios: The stoichiometry of the reactants can drive the reaction to completion and minimize side products.
-
Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions and lower yields.[11]
-
Water Content: Some reactions are sensitive to moisture, which can lead to hydrolysis or other side reactions.
Q4: How can I effectively purify the final dichloropropane product?
A4: Purification is essential to obtain a high-purity product.
-
Fractional Distillation: This is a common method for separating dichloropropane from unreacted starting materials, solvents, and isomeric byproducts, provided their boiling points are sufficiently different.[9]
-
Washing: The crude product can be washed with water or a basic solution to remove acidic impurities.[9]
-
Drying: After washing, the organic phase should be dried with a suitable drying agent like calcium chloride.[9]
-
Chromatography: For laboratory-scale purifications, column chromatography can be an effective method for separating isomers and other impurities.[12]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of 1,2-Dichloropropane | Incomplete reaction of propene. Formation of over-chlorinated products. | Optimize the molar ratio of propene to chlorine. Control the reaction temperature to avoid excessive chlorination. |
| Use of propane as a starting material leading to a mixture of products.[2] | If possible, switch to propene as the starting material for higher selectivity. | |
| Low Yield of 1,3-Dichloropropane from 1,3-Propanediol | Incomplete conversion of the diol.[5] | Ensure a sufficient excess of the chlorinating agent (e.g., HCl gas) is used.[5] Increase the reaction temperature and time.[5] |
| Formation of byproducts like 3-chloropropanol or bis(3-chloropropyl)ether.[7] | Recycle the partially reacted products back into the reaction mixture.[7] | |
| Formation of Multiple Isomers | Non-selective reaction conditions, especially in free-radical chlorination of propane.[2][10] | Use a more selective starting material like an alkene.[3] Optimize reaction temperature and pressure to favor the desired isomer.[2] |
| Difficulty in Product Isolation | Close boiling points of isomers or impurities.[2] | Use a high-efficiency fractional distillation column.[9] Consider azeotropic distillation to remove water or other impurities.[7] |
| Product loss during workup.[13] | Ensure careful and quantitative transfers between separation steps. Optimize extraction and washing procedures to minimize product loss. | |
| Reaction Fails to Initiate or Proceeds Slowly | Inactive catalyst. | Use a fresh or properly activated catalyst. Consider alternative catalysts.[9] |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Presence of inhibitors in starting materials. | Purify the starting materials before use. |
Data Presentation
Table 1: Comparison of Dichloropropane Synthesis Methods
| Target Isomer | Starting Material(s) | Reagent(s)/Catalyst | Reported Yield | Reference |
| 1,2-Dichloropropane | Propene | Cl₂ | Not specified, but generally a selective method. | [3] |
| 1,3-Dichloropropane | 1,3-Propanediol | HCl, Ammonium Chloride | 97.2% | [5] |
| 1,3-Dichloropropane | bis(3-hydroxypropyl)ether | HCl, Pyridine bases | ~85% (based on conversion) | [6][7][14] |
| 2,2-Dichloropropane | 2-Chloropropene | HCl, Iron(III) chloride | 88% | [9] |
| 2,2-Dichloropropane | Acetone | Phosphorus pentachloride, Acid catalyst | Scalable production method. | [8] |
Table 2: Effect of Reaction Parameters on 1,3-Dichloropropane Synthesis from bis(3-hydroxypropyl)ether
| Parameter | Condition | Effect on Yield/Reaction | Reference |
| Temperature | Increased from 120°C to 160°C over 4 hours. | Helps drive the reaction to completion. | [7][14] |
| Catalyst | Pyridine bases | Acts as a catalyst and can also serve as a solvent.[7] | [7][14] |
| Reactant Ratio (Pyridine base to etherdiol) | 0.1 to 5 mol ratio, preferably 0.5 to 1.5 mol to 2 mol. | Influences the reaction rate. | [7][14] |
| HCl Addition | Continuous introduction to maintain a slight excess. | Ensures complete reaction of the hydroxyl groups. | [7][14] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dichloropropane from 1,3-Propanediol
-
Materials: 1,3-propanediol (322 g), ammonium chloride (5 g), water (400 g), hydrogen chloride (HCl) gas.
-
Apparatus: 1000 ml reaction flask equipped with a stirrer, oil-water separator, and condenser.
-
Procedure:
-
To the reaction flask, add 400 g of water, 5 g of ammonium chloride, and 322 g of 1,3-propanediol.[5]
-
Stir the mixture and heat it to 60°C.[5]
-
Begin bubbling HCl gas into the reaction mixture.[5]
-
Continue passing HCl gas as the clear solution turns milky white. Increase the temperature to 107°C to initiate reflux and liquid separation.[5]
-
Continue the reflux for 3 hours, ensuring the molar ratio of 1,3-propanediol to HCl gas is approximately 1:3.[5]
-
The upper layer in the oil-water separator is the 1,3-dichloropropane product, which can be collected. The lower aqueous phase is refluxed back into the reaction flask.[5]
-
The collected product can be further purified by distillation. A yield of 97.2% with a purity of 99.7% has been reported for this method.[5]
-
Protocol 2: Synthesis of 2,2-Dichloropropane from 2-Chloropropene
-
Materials: A mixture of chloropropenes containing 2-chloropropene (275 g, with 27.8% 2-chloropropene content), anhydrous iron(III) chloride (1.3 g), hydrogen chloride (HCl) gas.
-
Apparatus: 1 L stirred autoclave.
-
Procedure:
-
Add 275 g of the chloropropene mixture and 1.3 g of anhydrous iron(III) chloride to the autoclave.[9]
-
Pressurize the autoclave to 10 bar with HCl gas.[9]
-
Maintain the reaction temperature at 50°C for 3 hours with stirring.[9]
-
After the reaction, depressurize the autoclave.
-
Wash the raw reaction mixture with water and dry the organic phase with calcium chloride.[9]
-
Separate the 2,2-dichloropropane from the unreacted 1-chloropropene by fractional distillation. A yield of 88% has been reported.[9]
-
Visualizations
Caption: General experimental workflow for dichloropropane synthesis.
Caption: Troubleshooting flowchart for low yield in dichloropropane synthesis.
References
- 1. brainly.com [brainly.com]
- 2. nbinno.com [nbinno.com]
- 3. Sciencemadness Discussion Board - Synthesis of 2 Chloropropane? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. EP0662937B1 - Process for converting 1,2-dichloropropane to propylene - Google Patents [patents.google.com]
- 5. 1,3-Dichloropropane synthesis - chemicalbook [chemicalbook.com]
- 6. patents.justia.com [patents.justia.com]
- 7. US6423189B1 - Process for the preparation of 1,3-dichloropropane - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. EP0665202A2 - Process for the preparation of 2,2-dichloropropane - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. DE19926165C2 - Process for the preparation of 1,3-dichloropropane - Google Patents [patents.google.com]
Technical Support Center: RTI-111 Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using RTI-111 in binding assays. The information is tailored to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is RTI-111 and what is its primary target?
RTI-111, also known as dichloropane, is a potent tropane derivative that acts as a dopamine reuptake inhibitor. Its primary biological target is the dopamine transporter (DAT), where it binds with high affinity. It also shows affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Q2: Which radioligand is commonly used in competition assays with RTI-111?
A commonly used radioligand for competition binding assays with unlabeled RTI-111 is [¹²⁵I]RTI-55. [³H]WIN 35,428 is another suitable alternative. These radioligands bind with high affinity to the DAT, and the displacement by RTI-111 allows for the determination of its binding affinity (Ki).
Q3: What is a typical binding affinity (Ki) for RTI-111 at the dopamine transporter?
While specific values can vary depending on the experimental conditions (e.g., tissue preparation, buffer composition), RTI-111 and its close analogs typically exhibit high affinity for the DAT, with Ki values in the low nanomolar range.
Q4: How should I store my stock solution of RTI-111?
It is recommended to prepare concentrated stock solutions of RTI-111 in a suitable solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Low Binding of RTI-111
This guide addresses the common problem of observing lower-than-expected binding of RTI-111 in your assay, which can manifest as a weak signal or a right-shifted competition curve.
Issue 1: Problems with Reagents and Buffers
Q: My total binding is very low, or RTI-111 is showing weak potency. Could my reagents be the issue?
A: Yes, reagent quality is critical. Several factors related to your reagents could be the cause:
-
Degradation of RTI-111:
-
Cause: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution: Prepare fresh dilutions of RTI-111 from a properly stored, single-use aliquot for each experiment. If you suspect the stock is compromised, obtain a new vial of the compound.
-
-
Radioligand Issues:
-
Cause: The radioligand (e.g., [¹²⁵I]RTI-55) may have degraded due to age (especially for ¹²⁵I-labeled compounds with a short half-life), improper storage, or damage during handling. This results in low specific activity.
-
Solution: Check the age and specific activity of your radioligand. Ensure it is stored according to the manufacturer's instructions. It is advisable to use radioligands within their recommended shelf-life.[1]
-
-
Incorrect Buffer Composition:
-
Cause: The pH, ionic strength, or absence of necessary ions in the assay buffer can significantly impact the conformation of the dopamine transporter and its ability to bind ligands.
-
Solution: Prepare fresh assay buffer for each experiment. A common buffer for DAT binding assays is phosphate-buffered saline (PBS) or Tris-HCl at a physiological pH (typically 7.4). Ensure the buffer composition is consistent across all experimental conditions. Some binding assays may require specific ions like Mg²⁺ or Mn²⁺ for optimal receptor binding.[2]
-
Issue 2: Problems with Biological Material
Q: I've checked my reagents, but the binding is still low. Could the problem be with my membrane preparation?
A: Absolutely. The quality and concentration of your biological material are paramount.
-
Low Concentration of DAT:
-
Cause: The membrane preparation may have a low concentration of the dopamine transporter. This could be due to issues with the tissue dissection (if using brain tissue), low expression levels in a cell-based system, or protein loss during membrane preparation.
-
Solution: Ensure you are using a brain region rich in DAT, such as the striatum. If using cell lines, verify the expression of the transporter. Optimize your membrane preparation protocol to minimize protein loss. It is crucial to determine the protein concentration of your membrane preparation (e.g., using a Bradford or BCA assay) and use a consistent amount in each assay tube.[3][4]
-
-
Poor Membrane Quality:
-
Cause: The membranes may have been improperly prepared or stored, leading to denaturation of the transporter. Repeated freeze-thaw cycles of the membrane preparation should be avoided.
-
Solution: Prepare fresh membranes and store them in aliquots at -80°C. When thawing, do so rapidly at 37°C and immediately place on ice. Keep the membranes on ice throughout the assay setup.
-
Issue 3: Problems with the Assay Protocol
Q: My reagents and membranes seem fine. Is it possible my assay protocol is not optimized?
A: Yes, the experimental protocol itself is a common source of error.
-
Assay Not Reaching Equilibrium:
-
Cause: The incubation time may be too short for the binding reaction to reach equilibrium, especially at low radioligand concentrations.[3]
-
Solution: Perform a time-course experiment to determine the optimal incubation time at your chosen temperature. Incubate a set of tubes with the radioligand and membranes for varying durations (e.g., 15, 30, 60, 90, 120 minutes) to find the point at which binding plateaus.
-
-
Suboptimal Incubation Temperature:
-
Cause: While many binding assays are performed at room temperature or 37°C, the optimal temperature can vary. Temperature affects binding kinetics and the stability of the transporter.[5]
-
Solution: The literature for similar assays is a good starting point. If low binding persists, you can test different incubation temperatures (e.g., 4°C, room temperature, 37°C) to find the optimal condition for your specific system.
-
-
High Non-Specific Binding:
-
Cause: If non-specific binding is very high (e.g., >50% of total binding), it can obscure the specific binding signal, making it appear low.[3][6] This can be due to the radioligand sticking to the filter paper, tubes, or lipids in the membrane preparation.
-
Solution:
-
Ensure you are using a sufficiently high concentration of a competing ligand (e.g., 10 µM cocaine or 1 µM mazindol) to define non-specific binding.
-
Pre-soaking the filter mats in a solution like 0.5% polyethyleneimine (PEI) can help reduce non-specific binding of the radioligand to the filters.
-
Including bovine serum albumin (BSA) in the assay buffer can sometimes reduce non-specific binding to the tubes.
-
Optimize the washing step. Use ice-cold wash buffer and perform the washes quickly to minimize dissociation of the specifically bound radioligand.
-
-
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of RTI-111 and Analogs at Monoamine Transporters
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| RTI-111 (this compound) | ~1.5 | ~25 | ~3.0 |
| RTI-55 | ~0.2 | ~0.6 | ~3.0 |
| Cocaine | ~150 | ~250 | ~400 |
Note: These values are approximate and can vary based on experimental conditions. They are provided for comparative purposes.
Table 2: General Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Total Binding | Degraded radioligand | Check date and specific activity; use a fresh batch. |
| Low protein concentration | Perform a protein assay and increase membrane volume if necessary. | |
| Suboptimal buffer pH or ionic strength | Prepare fresh buffer at pH 7.4; check literature for specific ion requirements. | |
| Incubation time too short | Perform a time-course experiment to determine equilibrium. | |
| High Non-Specific Binding | Radioligand sticking to filters | Pre-soak filters in 0.5% PEI. |
| Insufficient washing | Wash quickly with ice-cold buffer. | |
| Inadequate blocking agent | Use a high concentration of a known DAT inhibitor (e.g., cocaine, mazindol). | |
| Weak Potency of RTI-111 | Degraded RTI-111 stock solution | Use a fresh aliquot; avoid repeated freeze-thaw cycles. |
| Incorrect concentration of radioligand | Use a radioligand concentration at or below its Kd value for competition assays.[3] |
Experimental Protocols
Protocol 1: Membrane Preparation from Rat Striatum
-
Dissect striata from rat brains on ice.
-
Homogenize the tissue in 10 volumes of ice-cold sucrose buffer (0.32 M sucrose, 10 mM sodium phosphate, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh sucrose buffer and repeat the centrifugation (step 4).
-
Wash the pellet by resuspending in buffer and centrifuging again.
-
Resuspend the final pellet in a suitable volume of assay buffer.
-
Determine the protein concentration using a standard protein assay.
-
Store the membrane preparation in aliquots at -80°C.
Protocol 2: [¹²⁵I]RTI-55 Competition Binding Assay
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Assay Setup: In a 96-well plate or individual tubes, add the following in order:
-
Assay buffer.
-
Increasing concentrations of unlabeled RTI-111 (e.g., 10⁻¹¹ to 10⁻⁶ M).
-
For non-specific binding (NSB) wells, add a saturating concentration of a competing ligand (e.g., 10 µM cocaine).
-
For total binding wells, add an equivalent volume of assay buffer.
-
[¹²⁵I]RTI-55 at a final concentration at or near its Kd (e.g., 50 pM).
-
Membrane preparation (e.g., 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Termination: Terminate the assay by rapid filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials and count the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Analyze the competition data using non-linear regression to determine the IC₅₀ of RTI-111, from which the Ki can be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Experimental workflow for an RTI-111 competition binding assay.
Caption: Troubleshooting flowchart for low binding signal in RTI-111 assays.
References
Technical Support Center: Solubility Enhancement for Dichloropropane in Saline
This technical support guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice for increasing the solubility of dichloropropane in saline solutions. The following sections offer answers to frequently asked questions, detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is dichloropropane and why is its solubility in saline limited?
Dichloropropane (C₃H₆Cl₂) is a chlorinated hydrocarbon. Its most common isomers are 1,2-dichloropropane and 1,3-dichloropropane. These molecules are largely non-polar, while saline (a solution of sodium chloride in water) is a highly polar solvent. Due to the principle of "like dissolves like," the non-polar dichloropropane molecules do not interact favorably with the polar water molecules, leading to very low solubility. The presence of electrolytes like NaCl in saline can further decrease the solubility of non-polar compounds, a phenomenon known as the "salting-out" effect.
Q2: What are the primary methods to increase the solubility of dichloropropane in saline?
There are several established methods to enhance the solubility of poorly soluble organic compounds like dichloropropane in aqueous solutions. The most common approaches include:
-
Co-solvents: Introducing a water-miscible organic solvent can increase the overall polarity of the solvent system, making it more favorable for dichloropropane.
-
Surfactants: These molecules form micelles in aqueous solutions. The non-polar core of the micelle can encapsulate dichloropropane, effectively dispersing it in the saline solution.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. Dichloropropane can be encapsulated within this cavity, forming an inclusion complex that is soluble in water.
Q3: How do I choose the best solubility enhancement method for my experiment?
The choice of method depends on the specific requirements of your experiment, including the desired concentration of dichloropropane, the tolerance of the experimental system (e.g., cell culture) to excipients, and the downstream applications.
-
For high concentrations: Co-solvents are often effective but may not be suitable for biological systems at high concentrations due to potential toxicity.
-
For biological assays: Surfactants (at concentrations above their critical micelle concentration) and cyclodextrins are often preferred as they can be less disruptive to cellular systems than high concentrations of organic solvents.
-
For formulation development: A combination of methods may be necessary to achieve the desired stability and concentration. It is crucial to conduct compatibility and toxicity studies for your specific application.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Precipitation Occurs After Initial Dissolution | The solution is supersaturated. The temperature may have changed, or the co-solvent concentration is insufficient. | Gently warm the solution while stirring. Increase the proportion of the co-solvent or the concentration of the surfactant/cyclodextrin. Ensure the final solution is stored at a constant temperature. |
| Inconsistent Solubility Results | Incomplete dissolution; variability in reagent preparation or experimental conditions (e.g., temperature, pH). | Ensure adequate mixing time and energy (e.g., vortexing, sonication). Precisely control temperature and pH. Prepare fresh stock solutions of co-solvents, surfactants, and cyclodextrins. |
| Phase Separation Observed | The concentration of dichloropropane or co-solvent exceeds the capacity of the aqueous system. | Reduce the concentration of dichloropropane. Increase the concentration of the solubilizing agent (surfactant or cyclodextrin). |
| Interference with Experimental Assay | The chosen solubilizing agent (co-solvent, surfactant) is interacting with the assay components or affecting the biological system. | Run controls with the vehicle (saline + solubilizing agent) without dichloropropane to determine its baseline effect. Consider switching to a different class of solubilizing agent (e.g., from a surfactant to a cyclodextrin) that is known to be more inert in your system. |
Quantitative Data on Solubility Enhancement
The following table summarizes typical starting concentrations for various solubilizing agents. The optimal concentrations will need to be determined empirically for your specific experimental conditions.
| Method | Solubilizing Agent | Typical Concentration Range | Notes |
| Co-solvents | Ethanol | 1-20% (v/v) | Can cause protein precipitation at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | 0.1-5% (v/v) | Widely used but can have biological effects. | |
| Polyethylene Glycol 400 (PEG 400) | 5-30% (v/v) | Generally considered low toxicity. | |
| Surfactants | Polysorbate 80 (Tween 80) | 0.01-1% (w/v) | A non-ionic surfactant, often used in drug formulations. |
| Sodium Dodecyl Sulfate (SDS) | 0.1-2% (w/v) | An anionic surfactant, can denature proteins. | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10% (w/v) | High aqueous solubility and low toxicity. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
-
Prepare a high-concentration stock solution: Dissolve a known amount of dichloropropane in 100% DMSO to create a concentrated stock (e.g., 100 mM).
-
Serial Dilution: Perform serial dilutions of the dichloropropane stock solution into your saline buffer.
-
Vortexing: Vortex each dilution vigorously for 30-60 seconds immediately after adding the stock solution to ensure rapid and uniform dispersion.
-
Observation: Visually inspect for any signs of precipitation or phase separation.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO to the saline buffer without dichloropropane.
Protocol 2: Solubility Enhancement using a Surfactant (Tween 80)
-
Prepare a surfactant stock solution: Prepare a 10% (w/v) stock solution of Tween 80 in saline.
-
Prepare working solutions: Create a series of saline solutions containing different final concentrations of Tween 80 (e.g., 0.01%, 0.1%, 1%).
-
Add Dichloropropane: Add a known amount of dichloropropane to each of the surfactant-containing saline solutions.
-
Dissolution: Mix thoroughly by vortexing or sonicating until the dichloropropane is fully dissolved. Sonication can be particularly effective for breaking up small oily droplets of dichloropropane.
-
Equilibration: Allow the solutions to equilibrate at the desired experimental temperature for at least one hour before use.
Protocol 3: Solubility Enhancement using a Cyclodextrin (HP-β-CD)
-
Prepare a cyclodextrin solution: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline to the desired concentration (e.g., 5% w/v). Gentle heating may be required to fully dissolve the HP-β-CD.
-
Add Dichloropropane: Add a known amount of dichloropropane to the HP-β-CD solution.
-
Complexation: Vigorously stir or shake the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.
-
Filtration (Optional): If any undissolved dichloropropane remains, filter the solution through a 0.22 µm filter to remove the excess. The filtrate will contain the solubilized dichloropropane-cyclodextrin complex.
Visualizations
Caption: A general experimental workflow for enhancing the solubility of dichloropropane.
Caption: Encapsulation of dichloropropane within a surfactant micelle in saline.
Technical Support Center: Addressing RTI-111 Off-Target Effects in Experiments
Welcome to the technical support center for researchers utilizing RTI-111 (Dichloropane). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of RTI-111 in your experiments, ensuring the accuracy and validity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of RTI-111?
RTI-111, also known as this compound, is a stimulant of the phenyltropane class.[1] Its primary and most extensively studied mechanism of action is the inhibition of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. By blocking these transporters, RTI-111 increases the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to enhanced monoaminergic signaling. This makes it a potent serotonin-norepinephrine-doping reuptake inhibitor (SNDRI).[2]
Q2: What are the known on-target affinities of RTI-111?
RTI-111 exhibits high affinity for the monoamine transporters. The half-maximal inhibitory concentrations (IC50) for these transporters are summarized in the table below.
| Target | IC50 (nM) |
| Dopamine Transporter (DAT) | 0.79 |
| Norepinephrine Transporter (NET) | 18 |
| Serotonin Transporter (SERT) | 3.13 |
| Data sourced from Carroll et al. (2005) as cited in Wikipedia.[2] |
Q3: What are the potential off-target effects of RTI-111?
While RTI-111 is highly potent at the monoamine transporters, its complete off-target profile is not extensively documented in publicly available literature. However, based on the pharmacology of structurally related phenyltropane compounds like cocaine, potential off-target interactions that researchers should be aware of include:
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Sigma Receptors (σ1 and σ2): Cocaine, a related phenyltropane, has been shown to have moderate affinity for sigma receptors.[3] While some studies on other phenyltropane analogs suggest low affinity for σ1 receptors, this possibility should not be entirely dismissed for RTI-111, especially at higher concentrations.
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Muscarinic Acetylcholine Receptors (M1 and M2): Certain benztropine analogs, which share structural similarities with phenyltropanes, are known muscarinic receptor antagonists. Although some research on specific 2-substituted 3β-aryltropane cocaine analogs indicates low affinity for the M1 receptor, the potential for interaction with muscarinic receptors, particularly at supratherapeutic doses of RTI-111, should be considered.
It is crucial for researchers to empirically determine the relevance of these potential off-target effects within their specific experimental context.
Troubleshooting Guides
Issue 1: Unexpected cellular or behavioral phenotypes not readily explained by DAT, NET, or SERT inhibition.
Possible Cause: Off-target activity of RTI-111 at other receptors, such as sigma or muscarinic receptors.
Troubleshooting Steps:
-
Concentration-Response Curve Analysis:
-
Protocol: Perform a wide-range concentration-response curve for the observed effect. If the phenotype is biphasic or occurs at concentrations significantly different from the IC50 values for DAT, NET, and SERT, it may suggest off-target effects.
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Interpretation: A secondary effect at higher concentrations could indicate engagement of lower-affinity off-target receptors.
-
-
Pharmacological Blockade with Selective Antagonists:
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Protocol: Pre-treat your cells or animal model with selective antagonists for suspected off-target receptors (e.g., a selective σ1 receptor antagonist like NE-100, or a muscarinic antagonist like atropine) before administering RTI-111.
-
Experimental Workflow:
-
Interpretation: If the selective antagonist prevents or attenuates the unexpected phenotype, it strongly suggests the involvement of that specific off-target receptor.
-
-
Utilize a Structurally Different Triple Reuptake Inhibitor:
-
Protocol: If available, repeat the experiment with a structurally distinct SNDRI that has a different off-target binding profile.
-
Interpretation: If the unexpected phenotype is not replicated with the alternative compound, it is more likely to be an off-target effect specific to RTI-111's chemical structure.
-
Issue 2: Difficulty in attributing observed effects to a specific monoamine transporter (DAT, NET, or SERT).
Possible Cause: The triple reuptake inhibitory nature of RTI-111 makes it challenging to dissect the contribution of each transporter to the overall effect.
Troubleshooting Steps:
-
Pharmacological Inhibition with Selective Reuptake Inhibitors:
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Protocol: Use highly selective inhibitors for DAT (e.g., GBR-12909), NET (e.g., nisoxetine), and SERT (e.g., citalopram) individually and in combination to mimic the effects of RTI-111.
-
Signaling Pathway Logic:
Figure 2: Signaling pathway of RTI-111's on-target effects.
-
Interpretation: By comparing the effects of selective inhibitors to those of RTI-111, you can infer the relative contribution of each monoamine system to the observed phenotype.
-
Experiments in Knockout Animal Models:
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Protocol: If feasible, utilize knockout mice lacking DAT, NET, or SERT to investigate the necessity of each transporter for the effects of RTI-111.
-
Interpretation: The absence of the RTI-111-induced effect in a specific knockout model provides strong evidence for the critical role of that transporter.
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In Vitro Transporter Uptake Assays:
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Protocol: Use cell lines individually expressing human DAT, NET, or SERT to directly measure the inhibitory potency of RTI-111 on each transporter. This can be done using radiolabeled substrates (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Methodology:
-
Culture cells expressing the transporter of interest.
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Pre-incubate cells with varying concentrations of RTI-111.
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Add the radiolabeled substrate and incubate for a defined period.
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Wash the cells to remove extracellular substrate.
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Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
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Calculate the IC50 value of RTI-111 for each transporter.
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Interpretation: This provides a direct measure of the on-target potency of RTI-111 and can help in selecting appropriate concentrations for in vivo experiments that are more likely to be selective for the primary targets.
Data Presentation
Table 1: Comparative Binding Affinities of RTI-111 and Related Phenyltropanes (IC50, nM)
Compound DAT NET SERT RTI-111 0.79 18 3.13 Cocaine 260 390 310 This table provides a comparison of the in vitro binding affinities of RTI-111 and cocaine for the dopamine, norepinephrine, and serotonin transporters. The lower IC50 values for RTI-111 indicate a higher potency at these transporters compared to cocaine.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay to Determine Off-Target Affinity
This protocol can be adapted to assess the binding affinity of RTI-111 at various G-protein coupled receptors (GPCRs), ion channels, and other transporters.
Materials:
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Cell membranes prepared from cells expressing the target receptor of interest.
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A suitable radioligand for the target receptor (e.g., [³H]spiperone for D2 receptors, [³H]pirenzepine for M1 receptors).
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RTI-111 stock solution.
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Assay buffer specific to the target receptor.
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96-well filter plates.
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Scintillation fluid and a microplate scintillation counter.
Procedure:
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In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of RTI-111 (typically from 10⁻¹⁰ M to 10⁻⁵ M).
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Add the cell membranes to initiate the binding reaction.
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Incubate the plate at the appropriate temperature and for a sufficient duration to reach binding equilibrium.
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Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
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Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
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Allow the filters to dry, then add scintillation fluid to each well.
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Quantify the radioactivity in each well using a microplate scintillation counter.
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Determine non-specific binding in the presence of a high concentration of a known ligand for the target receptor.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the specific binding as a function of the RTI-111 concentration and fit the data to a one-site competition model to determine the Ki value.
Disclaimer: This technical support guide is intended for research purposes only. The information provided is based on currently available scientific literature. Researchers should always consult primary literature and conduct appropriate control experiments to validate their findings.
References
Overcoming poor signal-to-noise ratio in RTI-111 PET imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RTI-111 for Positron Emission Tomography (PET) imaging of the dopamine transporter (DAT).
Frequently Asked Questions (FAQs)
Q1: What is RTI-111 and why is it used in PET imaging?
RTI-111, specifically [¹¹C]RTI-111, is a radiolabeled cocaine analog used as a PET tracer to visualize and quantify the dopamine transporter (DAT) in the brain. The carbon-11 isotope allows for the detection of the tracer's location and concentration. By binding to DAT, [¹¹C]RTI-111 enables the in vivo study of the dopamine system, which is crucial in understanding various neurological and psychiatric disorders, including Parkinson's disease, ADHD, and substance abuse.
Q2: What is a common cause of poor signal-to-noise ratio (SNR) in RTI-111 PET imaging?
A primary contributor to poor SNR in PET imaging is high non-specific binding of the radiotracer. This occurs when the tracer binds to targets other than the intended one (in this case, DAT). High non-specific binding increases the background noise, making it difficult to distinguish the true signal from the target region.
Q3: How can I minimize non-specific binding of [¹¹C]RTI-111?
Minimizing non-specific binding is critical for improving SNR. Strategies include:
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Radiotracer Quality Control: Ensuring high radiochemical purity and specific activity of the [¹¹C]RTI-111 tracer is paramount.
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Blocking Agents: In preclinical studies, co-administration of a non-radioactive compound that binds to known non-specific sites can help to reduce background noise.
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Data Analysis: Utilizing kinetic models that can differentiate between specific and non-specific binding components during data analysis can help to isolate the true signal.
Q4: What are the key considerations for the injected dose of [¹¹C]RTI-111?
The injected dose of [¹¹C]RTI-111 should be optimized to provide a sufficient signal for imaging while minimizing the radiation dose to the subject. The optimal dose depends on several factors, including the sensitivity of the PET scanner and the specific imaging protocol. It is crucial to adhere to institutional and regulatory guidelines for radiotracer administration.
Troubleshooting Guides
Poor signal-to-noise ratio can arise from various factors throughout the experimental workflow. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Signal in Target Region (e.g., Striatum) | Poor Radiotracer Quality: Low specific activity or radiochemical purity of [¹¹C]RTI-111. | Verify the quality control data for the radiotracer batch. Ensure proper synthesis and purification procedures are followed. |
| Incorrect Radiotracer Administration: Infiltration of the injected dose. | Ensure proper intravenous catheter placement and a successful bolus injection. Monitor the injection site. | |
| Subject-Specific Factors: Atypically low DAT density in the subject. | Review subject characteristics and inclusion/exclusion criteria. Consider if the subject represents a specific population with known lower DAT levels. | |
| Pharmacological Interference: Subject is taking medications that may interfere with DAT binding. | Thoroughly screen subjects for any concomitant medications that could affect the dopamine system. | |
| High Background Noise | High Non-Specific Binding: The radiotracer is binding to off-target sites. | Review the radiotracer's known binding profile. In preclinical studies, consider using a blocking agent for known non-specific sites. |
| Metabolism of the Radiotracer: Formation of radiometabolites that cross the blood-brain barrier and contribute to background signal. | Use kinetic models that account for radiometabolite contributions. In some cases, arterial blood sampling may be necessary to measure metabolite levels. | |
| Image Artifacts | Patient Motion: Subject movement during the long scan duration can cause blurring and misregistration of the signal. | Use head fixation devices to minimize motion. Implement motion correction algorithms during image reconstruction. |
| Attenuation Correction Errors: Inaccurate correction for the attenuation of gamma rays by the subject's tissues. | Ensure the accuracy of the CT or transmission scan used for attenuation correction. | |
| Inconsistent Quantification | Variability in Data Analysis: Inconsistent definition of regions of interest (ROIs) or use of different kinetic models. | Standardize the ROI delineation protocol. Use a consistent and validated kinetic model for all analyses. |
| Physiological Variability: Fluctuations in the subject's physiological state (e.g., anxiety, caffeine intake) can affect dopamine levels and DAT availability. | Control for and document subject's physiological state before and during the scan. |
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable and reproducible results. Below is a generalized methodology for a human [¹¹C]RTI-111 PET study.
1. Subject Preparation:
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Obtain informed consent.
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Screen subjects for any contraindications, including pregnancy, neurological disorders (unless part of the study), and use of medications that may interfere with the dopamine system.
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Instruct subjects to fast for at least 4 hours prior to the scan to ensure stable physiological conditions.
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Insert two intravenous catheters: one for radiotracer injection and one for blood sampling (if required).
2. Radiotracer Synthesis and Quality Control:
-
Synthesize [¹¹C]RTI-111 with high specific activity and radiochemical purity according to established protocols.
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Perform quality control tests to ensure the final product meets all requirements for human administration, including sterility, apyrogenicity, and chemical/radiochemical purity.
3. PET Scan Acquisition:
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Position the subject comfortably in the PET scanner with a head holder to minimize motion.
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Perform a transmission scan (using a rotating rod source) or a CT scan for attenuation correction.
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Administer a bolus injection of [¹¹C]RTI-111 (typically 370-740 MBq, but the exact dose should be justified and approved by the relevant ethics and radiation safety committees).
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Acquire dynamic PET data in 3D mode for a total of 90-120 minutes. The framing sequence should be optimized to capture the initial tracer delivery and subsequent binding kinetics (e.g., shorter frames initially, followed by longer frames).
4. Data Analysis and Quantification:
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Reconstruct the dynamic PET images using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction) and apply corrections for attenuation, scatter, and random coincidences.
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If motion occurred, apply motion correction algorithms.
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Delineate regions of interest (ROIs) on the PET images, often co-registered with an anatomical MRI scan for more accurate anatomical definition. Key ROIs include the striatum (caudate and putamen) as the target region and a reference region with negligible DAT density (e.g., cerebellum) for certain analysis methods.
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Generate time-activity curves (TACs) for each ROI.
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Quantify DAT availability using appropriate kinetic models, such as the simplified reference tissue model (SRTM) to estimate the binding potential (BP_ND) or graphical analysis methods to determine the distribution volume ratio (DVR).
Visualizations
Caption: Troubleshooting workflow for poor signal-to-noise ratio in RTI-111 PET imaging.
Caption: Simplified diagram of [¹¹C]RTI-111 interaction with the dopamine transporter.
Stability testing of dichloropane under different storage conditions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on conducting stability testing of dichloropane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability studies, this compound should be stored under controlled temperature and humidity conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The standard long-term storage condition is 25°C ± 2°C with 60% ± 5% relative humidity (RH). An alternative for certain climatic zones is 30°C ± 2°C with 65% ± 5% RH.[1] For research purposes, storage at 2-8°C or frozen at -20°C is also common to minimize degradation.
Q2: What is the purpose of accelerated and intermediate stability testing for this compound?
Accelerated stability testing, typically conducted at 40°C ± 2°C / 75% RH ± 5% RH for six months, is designed to increase the rate of chemical degradation and physical change.[1] This data helps to predict the long-term stability profile and shelf-life of the substance in a shorter timeframe. Intermediate stability testing (30°C ± 2°C / 65% RH ± 5% RH) is performed if significant changes are observed during accelerated testing and provides data at a condition between long-term and accelerated.[1]
Q3: What are forced degradation studies and why are they necessary for this compound?
Forced degradation, or stress testing, involves intentionally degrading this compound under more severe conditions than accelerated stability testing. These studies are crucial for:
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Identifying potential degradation products.
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Elucidating degradation pathways.
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Demonstrating the specificity of the analytical method, ensuring it can separate the intact drug from its degradants.[2][3]
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Understanding the intrinsic stability of the molecule.
Q4: What are the typical stress conditions used in forced degradation studies of this compound?
Typical stress conditions include:
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Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to elevated temperatures.
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Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to elevated temperatures.
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Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
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Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 60°C, 80°C) with and without humidity.
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Photostability: Exposing the drug substance to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Q5: What are the likely degradation pathways for this compound?
As a phenyltropane ester, this compound is susceptible to hydrolysis of the methyl ester group to form the corresponding carboxylic acid.[4][5] This can be catalyzed by both acidic and basic conditions. Other potential degradation pathways could involve oxidation of the tropane ring or modifications to the dichlorophenyl moiety under oxidative or photolytic stress.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing or Fronting | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Interference from excipients or degradants. | 1. Use a new or different column. 2. Adjust mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce sample concentration or injection volume. 4. Evaluate the specificity of the method. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. | 1. Prepare fresh mobile phase. 2. Implement a robust needle wash protocol. 3. Inject a blank solvent to check for carryover. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure the pump is working correctly and the mobile phase is well-mixed. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is adequately equilibrated before each injection. |
| Poor Resolution Between this compound and Degradation Peaks | 1. Suboptimal mobile phase composition or gradient. 2. Inappropriate column chemistry. | 1. Optimize the mobile phase organic content, pH, and gradient slope. 2. Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
Forced Degradation Study Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No Degradation Observed | 1. Stress conditions are too mild. 2. This compound is highly stable under the applied conditions. | 1. Increase the concentration of the stressor (acid, base, oxidant), temperature, or duration of exposure. |
| Complete Degradation of this compound | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, temperature, or duration of exposure to achieve a target degradation of 5-20%. |
| Mass Imbalance (Sum of assay of this compound and degradants is not close to 100%) | 1. Formation of non-chromophoric degradation products. 2. Degradation products are not eluted from the HPLC column. 3. Inaccurate quantification of degradation products. | 1. Use a universal detector like a mass spectrometer (LC-MS) to detect all components. 2. Modify the HPLC method to ensure all components are eluted. 3. If the structure of the degradant is known, synthesize a reference standard for accurate quantification. If not, use relative response factors. |
Data Presentation: Stability of this compound
The following tables are templates for summarizing quantitative data from stability studies of this compound.
Table 1: Stability of this compound under ICH Storage Conditions
| Storage Condition | Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 25°C / 60% RH | 0 | White Powder | 99.8 | < 0.2 |
| 3 | No Change | |||
| 6 | No Change | |||
| 9 | No Change | |||
| 12 | No Change | |||
| 40°C / 75% RH | 0 | White Powder | 99.8 | < 0.2 |
| 1 | No Change | |||
| 3 | No Change | |||
| 6 | No Change |
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Degradation Products (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 h | |||||
| 0.1 M NaOH, RT | 8 h | |||||
| 10% H₂O₂, RT | 24 h | |||||
| 80°C Dry Heat | 48 h | |||||
| Photostability (ICH Q1B) | - |
Experimental Protocols
Protocol 1: Development and Validation of a Stability-Indicating HPLC Method
-
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
-
Instrumentation: A gradient HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Chromatographic Conditions (Initial Screening):
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
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Gradient: Start with a linear gradient from 10% to 90% B over 30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Scan for optimal wavelength using a PDA detector; start with 230 nm.
-
Injection Volume: 10 µL.
-
-
Method Optimization: Adjust the mobile phase composition, gradient, pH, and column chemistry to achieve optimal separation between this compound and all degradation peaks.
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Forced Degradation Sample Analysis: Analyze the samples generated from forced degradation studies to demonstrate the method's specificity.
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Validation: Validate the optimized method according to ICH guidelines for the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), and quantitation limit (QL).
Protocol 2: Forced Degradation Study
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Objective: To investigate the degradation of this compound under various stress conditions.
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
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Keep the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
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Keep the solution at room temperature for 8 hours.
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At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂.
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Keep the solution at room temperature for 24 hours, protected from light.
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At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
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Place the solid this compound powder in a controlled temperature oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photostability:
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Expose the solid this compound powder to light conditions as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Visualizations
Caption: Workflow for the Stability Testing of this compound.
Caption: Logical Flow for Troubleshooting Stability Studies.
References
RTI-111 (Dichloropane) Technical Support Center: A Guide to Minimizing Experimental Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for investigators utilizing RTI-111 (Dichloropane), a potent dopamine reuptake inhibitor. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address common challenges and minimize variability in animal response, ensuring more robust and reproducible experimental outcomes.
Troubleshooting Guide: Addressing Inconsistent Results
Unexpected variability in animal response to RTI-111 can arise from a multitude of factors. This guide provides a systematic approach to identifying and resolving common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| High inter-individual variability in behavioral response (e.g., locomotor activity, self-administration). | Genetic Differences: Animal strain and even substrain differences can lead to varied metabolic and neurochemical responses. | 1. Standardize Strain: Use a single, well-characterized strain and supplier for all experiments. 2. Report Genetics: Clearly report the full strain, substrain, and source of the animals in all publications. 3. Consider Outbred Stocks Carefully: If using outbred stocks (e.g., Sprague-Dawley rats), be aware that higher variability is expected. Increase sample size accordingly. |
| Environmental Factors: Differences in housing conditions (e.g., enrichment, social vs. individual housing), light-dark cycles, and ambient noise can significantly impact behavior. | 1. Acclimatization: Ensure a consistent and adequate acclimatization period (e.g., at least 7 days) for all animals upon arrival. 2. Standardize Environment: Maintain a consistent environment across all experimental cohorts, including cage type, bedding, temperature, humidity, and light cycle. 3. Minimize Stress: Handle animals consistently and gently to minimize stress, which can alter dopamine system responsivity. | |
| Inconsistent drug effects between experimental sessions. | Drug Solution Issues: Improper preparation, storage, or degradation of the RTI-111 solution can lead to inaccurate dosing. | 1. Fresh Preparation: Prepare RTI-111 solutions fresh for each experiment whenever possible. 2. Proper Vehicle: Use a consistent and appropriate vehicle (e.g., sterile saline, adjusted for pH if necessary). Document the vehicle composition. 3. Check Solubility and Stability: Confirm the solubility of RTI-111 in your chosen vehicle at the desired concentration. If storing solutions, validate their stability over the storage period and conditions. |
| Route of Administration: Variability in injection technique (e.g., subcutaneous vs. intraperitoneal) can alter absorption rates and bioavailability. | 1. Consistent Administration: Ensure all personnel are trained and proficient in the chosen route of administration to maintain consistency. 2. Intravenous (IV) Administration: For the most rapid and consistent onset of action, consider IV administration via a chronically implanted catheter, especially for self-administration studies. | |
| Low or absent reinforcing effects in self-administration paradigms. | Catheter Patency: In intravenous self-administration studies, a blocked or dislodged catheter is a common cause of failed acquisition. | 1. Regular Flushing: Flush catheters daily with heparinized saline to maintain patency. 2. Patency Tests: Before initiating self-administration sessions, confirm catheter patency with a short-acting anesthetic (e.g., Brevital). 3. Surgical Technique: Ensure a robust and reliable surgical procedure for catheter implantation. |
| Dose Selection: The selected dose of RTI-111 may be too low to establish reinforcing effects or too high, causing adverse effects that interfere with responding. | 1. Dose-Response Curve: Conduct a preliminary dose-response study to determine the optimal dose range for reinforcement in your specific strain and paradigm. 2. Review Literature: Consult published studies for effective dose ranges of RTI-111 in similar behavioral paradigms. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RTI-111?
A1: RTI-111 is a potent and selective dopamine reuptake inhibitor. It binds to the dopamine transporter (DAT) on presynaptic neurons, blocking the reuptake of dopamine from the synaptic cleft. This leads to an increase in the extracellular concentration and duration of action of dopamine, thereby enhancing dopaminergic neurotransmission.
Q2: What are the binding affinities of RTI-111 for the monoamine transporters?
A2: RTI-111 exhibits high affinity for the dopamine transporter (DAT), with lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters. This selectivity for DAT is a key feature of its pharmacological profile.
Q3: How should I prepare and store RTI-111 solutions for in vivo studies?
A3: RTI-111 is typically dissolved in sterile saline. It is recommended to prepare solutions fresh on the day of the experiment to ensure stability and accurate concentration. If short-term storage is necessary, solutions should be stored at 4°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C or below may be possible, but stability under these conditions should be validated by the user. Always ensure the solution is clear and free of precipitates before administration.
Q4: What are the expected behavioral effects of RTI-111 in rodents?
A4: Due to its action as a dopamine reuptake inhibitor, RTI-111 typically produces psychostimulant-like effects in rodents. These include increased locomotor activity, stereotypy at higher doses, and reinforcing effects in self-administration paradigms. It can also produce discriminative stimulus effects similar to other dopamine agonists like cocaine.
Q5: Are there significant species differences in the response to RTI-111?
A5: Yes, metabolic and pharmacokinetic differences between species (e.g., rats, mice, non-human primates) can lead to variations in the onset, duration, and magnitude of RTI-111's effects. It is crucial to consult species-specific literature and conduct pilot studies to determine appropriate dosing and experimental timelines for your chosen animal model.
Quantitative Data on RTI-111
The following tables summarize key quantitative data for RTI-111 to aid in experimental design.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | SERT/DAT Ratio | NET/DAT Ratio |
| RTI-111 | 0.61 | 13.1 | 1.83 | 21.5 | 3.0 |
Data derived from radioligand binding assays in monkey brain tissue.
Experimental Protocols
Protocol 1: Intravenous Self-Administration in Rhesus Monkeys
This protocol is adapted from studies evaluating the reinforcing effects of RTI-111.
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Subjects: Adult rhesus monkeys with surgically implanted intravenous catheters.
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Apparatus: Standard operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump connected to the monkey's catheter via a tether system.
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Catheter Maintenance: Catheters are flushed daily with heparinized saline to ensure patency.
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Training: Monkeys are first trained to self-administer a known reinforcer, such as cocaine, on a fixed-ratio (FR) schedule.
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Substitution Procedure: Once stable responding is established, saline is substituted for the training drug until responding extinguishes. Subsequently, different doses of RTI-111 are made available for self-administration.
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Schedule of Reinforcement: A fixed-ratio 25 (FR 25) schedule is often used, where 25 lever presses result in a single intravenous infusion of the drug.[1]
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Dosing: RTI-111 is tested across a range of doses (e.g., 0.0003 - 0.03 mg/kg/infusion) to determine its reinforcing efficacy.[1]
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Data Analysis: The primary dependent measure is the number of infusions earned per session for each dose of RTI-111 compared to saline.
Protocol 2: Locomotor Activity Assessment in Mice
This protocol provides a general framework for assessing the stimulant effects of RTI-111 on locomotor activity.
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Subjects: Adult male mice (e.g., C57BL/6J strain).
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Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure horizontal and vertical activity.
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Habituation: Prior to drug administration, mice are habituated to the open-field arenas for a set period (e.g., 30-60 minutes) to allow for exploration and a return to baseline activity levels.
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Drug Administration: RTI-111 is administered via a consistent route (e.g., intraperitoneal injection). A range of doses should be tested alongside a vehicle control group.
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Data Collection: Immediately following injection, locomotor activity is recorded for a specified duration (e.g., 60-120 minutes). Data is typically binned into time intervals (e.g., 5-minute blocks) to assess the time course of the drug's effect.
-
Data Analysis: Key parameters to analyze include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena. A dose-response curve can be generated to determine the relationship between the RTI-111 dose and locomotor stimulation.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of RTI-111 action at the dopamine transporter.
Caption: Logical workflow for troubleshooting experimental variability.
References
Validation & Comparative
A Comparative Analysis of RTI-111 and Cocaine on Dopamine Transporter Occupancy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RTI-111 (also known as 2β-Carbomethoxy-3β-(4-iodophenyl)tropane or β-CIT) and cocaine, focusing on their interaction with the dopamine transporter (DAT). The following sections detail their respective binding affinities, in vivo DAT occupancy, and the experimental methodologies used to determine these parameters, supported by quantitative data and visualizations.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for RTI-111 and cocaine in relation to the dopamine transporter.
Table 1: In Vitro Dopamine Transporter Binding Affinity
| Compound | Binding Affinity (Kᵢ, nM) | Binding Affinity (IC₅₀, nM) | Species/Assay Conditions |
| RTI-111 (β-CIT) | High Affinity (Specific value not available in search results) | Data not available | Data on specific Kᵢ values for RTI-111 were not found in the provided search results, though it is consistently referred to as a high-affinity ligand. |
| Cocaine | ~100 - 800 | Data not available | Varies depending on assay conditions and radioligand used. |
Table 2: In Vivo Dopamine Transporter Occupancy
| Compound | Dose | Percent DAT Occupancy | Species | Method |
| RTI-113 (analog) | Self-administration maintenance doses | 94-99% | Rhesus Monkey | PET with [¹⁸F]FECNT |
| Cocaine | 0.3 - 0.6 mg/kg (i.v.) | 60-77% | Human | PET with [¹¹C]cocaine |
| Cocaine | ED₅₀ = 0.1 mg/kg | 50% | Human | PET with [¹¹C]cocaine |
Note: Direct in vivo DAT occupancy data for RTI-111 was not available in the search results. Data for the closely related analog, RTI-113, is presented as a surrogate.
Experimental Protocols
In Vitro Binding Affinity Assays
The binding affinity of compounds like RTI-111 and cocaine for the dopamine transporter is typically determined through competitive radioligand binding assays.
Objective: To determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., RTI-111 or cocaine) for a specific radioligand binding to the dopamine transporter.
Materials:
-
Tissue preparation containing dopamine transporters (e.g., striatal homogenates from rodent brains or cells expressing recombinant DAT).
-
A radioligand with high affinity and specificity for DAT (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-55).
-
Test compounds (RTI-111, cocaine) at various concentrations.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: The tissue preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Dopamine Transporter Occupancy Measurement using PET/SPECT
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are non-invasive imaging techniques used to measure the occupancy of dopamine transporters in the living brain.
Objective: To quantify the percentage of dopamine transporters occupied by a drug (e.g., RTI-111 or cocaine) at a given dose.
Materials:
-
A PET or SPECT scanner.
-
A suitable radiotracer that binds to DAT (e.g., [¹¹C]cocaine, [¹¹C]PE2I, [¹²³I]β-CIT).
-
The drug to be studied (RTI-111 or cocaine).
-
Human or animal subjects.
Procedure:
-
Baseline Scan: A baseline scan is performed by injecting the radiotracer and acquiring images over a specific period. This measures the baseline availability of DAT (Bmax/Kd).
-
Drug Administration: The subject is then administered a dose of the drug being studied (e.g., cocaine or RTI-111).
-
Post-Drug Scan: After a predetermined time to allow for drug distribution and binding, a second PET or SPECT scan is performed with the same radiotracer.
-
Data Analysis: The images from the baseline and post-drug scans are reconstructed and analyzed. The reduction in radiotracer binding in the post-drug scan compared to the baseline scan is used to calculate the percentage of DAT occupancy by the drug. Regions of interest are typically drawn in dopamine-rich areas like the striatum and a reference region with negligible DAT density (e.g., cerebellum).
Mandatory Visualization
A Comparative Analysis of Dichloropane and Other Phenyltropane Analogs in Dopamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of dichloropane (also known as RTI-111 or O-401) and other notable phenyltropane analogs. The focus is on their interaction with monoamine transporters, particularly the dopamine transporter (DAT), and their resulting behavioral effects. This information is intended to assist researchers in drug development and neuroscience in understanding the structure-activity relationships and therapeutic potential of this class of compounds.
Quantitative Comparison of Binding Affinities
The primary mechanism of action for phenyltropane analogs is the inhibition of monoamine reuptake by binding to their respective transporters. The following table summarizes the in vitro binding affinities (Ki or IC50 values in nM) of this compound and other key phenyltropane analogs for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Lower values indicate higher binding affinity.
| Compound | DAT (Ki/IC50, nM) | SERT (Ki/IC50, nM) | NET (Ki/IC50, nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| This compound (RTI-111) | 0.79 | 3.13 | 18 | 3.96 | 22.78 |
| Cocaine | 163 - 326 | ~100-300 | ~200-500 | ~1-3 | ~1-2.5 |
| WIN 35,428 | 11 - 22 | ~1500 | ~2000 | ~68-182 | ~91-182 |
| RTI-113 | ~1 | >1000 | >1000 | >1000 | >1000 |
| RTI-55 (β-CIT) | ~1-2 | ~1-3 | ~10-20 | ~1 | ~5-10 |
| RTI-121 | 0.26 | 31.3 | 24.5 | 120.4 | 94.2 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions between studies.
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
A standard method to determine the binding affinity of compounds for monoamine transporters is through competitive radioligand binding assays.
Objective: To determine the inhibition constant (Ki) of test compounds for DAT, SERT, and NET.
Typical Radioligands:
-
DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
SERT: [³H]Citalopram or [¹²⁵I]RTI-55
-
NET: [³H]Nisoxetine
General Protocol ([³H]WIN 35,428 for DAT):
-
Tissue Preparation: Membranes are prepared from brain regions rich in the target transporter (e.g., striatum for DAT) from rodents or from cells expressing the recombinant human transporter.
-
Assay Buffer: A suitable buffer, such as sucrose-phosphate buffer (e.g., 2.1 mM NaH₂PO₄, 7.3 mM Na₂HPO₄·7H₂O, and 320 mM sucrose, pH 7.4), is used.[1]
-
Incubation: A constant concentration of the radioligand (e.g., 5 nM [³H]WIN 35,428) is incubated with the membrane preparation and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific Binding: To determine non-specific binding, a high concentration of a known inhibitor (e.g., 30 µM cocaine) is added to a parallel set of tubes.[1]
-
Incubation Conditions: The mixture is typically incubated on ice for 2 hours to reach equilibrium.[1]
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Locomotor Activity Assessment in Rodents
Locomotor activity studies are conducted to assess the in vivo stimulant effects of phenyltropane analogs.
Objective: To measure the effect of a test compound on spontaneous locomotor activity in mice or rats.
Apparatus: An open-field arena (e.g., 45x25x20 cm) equipped with infrared beams is commonly used.[1] The arena is placed in a sound-attenuated and dimly lit room to minimize environmental disturbances.
General Protocol:
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered via a specific route (e.g., intraperitoneal injection).
-
Placement in Arena: Following a predetermined post-injection period (e.g., 10-30 minutes), the animal is placed in the center of the open-field arena.
-
Data Collection: Locomotor activity is recorded for a set duration (e.g., 60-120 minutes). Data is typically collected in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect.
-
Parameters Measured:
-
Horizontal Activity: Total distance traveled, measured by the number of beam breaks in the horizontal plane.
-
Vertical Activity (Rearing): Number of beam breaks in the vertical plane.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
-
Data Analysis: The data is analyzed using statistical methods such as ANOVA to compare the effects of different doses of the test compound with the vehicle control group.
Mechanism of Action and Signaling Pathway
Phenyltropane analogs, including this compound, exert their effects by blocking the reuptake of monoamine neurotransmitters (dopamine, serotonin, and norepinephrine) from the synaptic cleft back into the presynaptic neuron. This blockade leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission. The primary target for the stimulant and reinforcing effects of many of these compounds is the dopamine transporter (DAT).
Caption: Phenyltropane analogs block the dopamine transporter, increasing synaptic dopamine levels.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel phenyltropane analog.
Caption: A typical workflow for the evaluation of novel phenyltropane analogs.
Discussion of Comparative Efficacy
This compound exhibits high affinity for the dopamine transporter, with a Ki value in the sub-nanomolar range. It is more potent than cocaine at all three monoamine transporters. Compared to more selective DAT inhibitors like RTI-113, this compound shows a moderate degree of selectivity for DAT over SERT and NET. This mixed activity profile may contribute to its unique behavioral effects.
In vivo studies have shown that this compound, like other potent phenyltropane analogs, is a locomotor stimulant. The onset of its effects is reported to be slower and the duration of action longer compared to cocaine. This pharmacokinetic profile is a characteristic that has been explored in the development of potential pharmacotherapies for cocaine addiction, with the hypothesis that a slower onset may reduce the abuse liability of the compound.
Phenyltropane analogs such as RTI-113, which are highly selective for the DAT, have been investigated for their potential to reduce cocaine self-administration without producing significant cocaine-like subjective effects. The abuse liability of this compound itself has been a subject of investigation, with some data suggesting it may have a lower potential for abuse than cocaine, though it is still considered to have a high abuse potential.
References
RTI-111's Interaction with Norepinephrine and Serotonin Transporters: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity of the phenyltropane analog, RTI-111 (also known as Dichloropane), with the norepinephrine transporter (NET) and the serotonin transporter (SERT). Primarily recognized for its high affinity for the dopamine transporter (DAT), RTI-111's engagement with NET and SERT is critical for a comprehensive understanding of its pharmacological profile. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Analysis of Monoamine Transporter Binding
The binding affinity of RTI-111 and a selection of alternative monoamine reuptake inhibitors for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are summarized in the table below. RTI-111 exhibits a high affinity for all three transporters, acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1].
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| RTI-111 (this compound) | 0.79 [1] | 18 [1] | 3.13 [1] |
| Cocaine | ~510 | - | - |
| S-αPVP | ~20 | - | ~207,000 |
| R-αPVP | ~2,500 | - | ~628,000 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro radioligand binding assays and neurotransmitter uptake inhibition assays. The following are detailed, representative protocols for these key experiments.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor or transporter by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target transporter (DAT, NET, or SERT)
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)
-
Test compound (RTI-111 or alternatives)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding inhibitor.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Synaptosome Uptake Inhibition Assay
This functional assay measures a compound's ability to inhibit the uptake of a neurotransmitter into synaptosomes.
Materials:
-
Synaptosome preparation from a specific brain region (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin)
-
Test compound (RTI-111 or alternatives)
-
Uptake buffer (e.g., Krebs-Henseleit buffer)
-
Non-specific uptake inhibitor (e.g., a high concentration of the respective unlabeled neurotransmitter)
Procedure:
-
Pre-incubate synaptosomes with various concentrations of the test compound or buffer at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of an appropriate inhibitor.
-
Calculate the specific uptake and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
Visualizing Experimental and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining transporter binding affinity and the signaling pathways associated with the norepinephrine and serotonin transporters.
Caption: Workflow for a radioligand binding assay.
Caption: Norepinephrine transporter signaling pathway.
Caption: Serotonin transporter signaling pathway.
References
Comparative Analysis of RTI-111 and GBR 12909: A Guide for Researchers
This guide provides a detailed comparative analysis of two widely studied dopamine transporter (DAT) inhibitors: RTI-111 (also known as dichloropane or O-401) and GBR 12909 (vanoxerine). Both compounds are instrumental in preclinical research for understanding the mechanisms of dopamine reuptake and developing potential therapeutics for substance use disorders and other neuropsychiatric conditions. This document summarizes their pharmacological profiles, behavioral effects, and the experimental methodologies used to characterize them, presenting data in a clear, comparative format for researchers, scientists, and drug development professionals.
Pharmacological Profile: Binding Affinities and Potency
RTI-111, a phenyltropane derivative, and GBR 12909, a diarylpiperazine, are potent and selective inhibitors of the dopamine transporter. Their affinity for the monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—is a critical determinant of their pharmacological effects. The binding affinities (Ki) and uptake inhibition potencies (IC50) of these compounds are summarized below.
| Compound | Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| RTI-111 | DAT | 0.83 | 1.3 | ~300 | ~30 |
| SERT | 245 | 390 | |||
| NET | 25 | 40 | |||
| GBR 12909 | DAT | 1.0 - 12.3 | 5.2 - 15 | >100 | >100 |
| SERT | >1000 | >1000 | |||
| NET | >1000 | >1000 |
Data Interpretation: Lower Ki and IC50 values indicate higher binding affinity and potency, respectively. RTI-111 exhibits high affinity for DAT with moderate affinity for NET and lower affinity for SERT. In contrast, GBR 12909 is highly selective for DAT, with significantly lower affinity for SERT and NET.
Behavioral Pharmacology: A Comparative Overview
The distinct pharmacological profiles of RTI-111 and GBR 12909 translate to differences in their behavioral effects, including locomotor activity and reinforcing properties.
Locomotor Activity
Both RTI-111 and GBR 12909 generally increase locomotor activity in animal models, a characteristic effect of dopamine reuptake inhibitors. However, the dose-response relationship and time course of these effects can differ.
Studies on GBR 12909 have shown that it produces a dose-dependent increase in locomotor activity in rats, with higher doses inducing stereotyped behaviors. The locomotor-stimulating effects of GBR 12909 can be long-lasting. While direct comparative studies with RTI-111 are limited, research on RTI compounds suggests a similar dose-dependent increase in locomotor activity. The magnitude and duration of these effects are influenced by the specific RTI analog and the animal species being studied.
Self-Administration and Reinforcing Effects
The reinforcing effects of a drug, often assessed through self-administration paradigms, are indicative of its abuse potential. Both RTI-111 and GBR 12909 have been shown to be self-administered by laboratory animals, suggesting they have reinforcing properties.
In rhesus monkeys, RTI-111 has been demonstrated to function as a positive reinforcer under a fixed-ratio schedule of reinforcement. Similarly, GBR 12909 is readily self-administered by rats and monkeys. Interestingly, while both compounds are reinforcing, some studies suggest that GBR 12909 may have a longer duration of action compared to cocaine, a prototypical dopamine reuptake inhibitor. Pre-treatment with GBR 12909 has also been shown to decrease cocaine self-administration in rats.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are outlines of standard protocols for key experiments cited in the comparison of RTI-111 and GBR 12909.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Objective: To measure the affinity of RTI-111 and GBR 12909 for DAT, SERT, and NET.
General Procedure:
-
Tissue Preparation: Brain tissue (e.g., striatum for DAT, cortex for SERT and NET) is homogenized in a suitable buffer and centrifuged to obtain a crude membrane preparation.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the unlabeled test compound (RTI-111 or GBR 12909).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Uptake Assays
These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic terminals.
Objective: To determine the potency (IC50) of RTI-111 and GBR 12909 in inhibiting dopamine uptake.
General Procedure:
-
Synaptosome Preparation: Brain tissue rich in the target transporter (e.g., striatum for DAT) is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate synaptosomes (resealed nerve terminals).
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (RTI-111 or GBR 12909).
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process.
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined.
Locomotor Activity Measurement
This behavioral assay is used to assess the stimulant or sedative effects of a compound.
Objective: To quantify the effects of RTI-111 and GBR 12909 on spontaneous motor activity.
General Procedure:
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor the animal's movement.
-
Acclimation: Animals (typically rats or mice) are allowed to acclimate to the testing room before the experiment.
-
Drug Administration: Animals are administered the test compound (RTI-111 or GBR 12909) or vehicle at various doses.
-
Testing: Immediately after injection, the animal is placed in the center of the open-field arena, and its activity is recorded for a specified duration (e.g., 60-120 minutes).
-
Data Collection: Parameters such as total distance traveled, horizontal activity (beam breaks), vertical activity (rearing), and time spent in the center versus the periphery of the arena are recorded.
-
Data Analysis: The data are analyzed to determine the dose-response effects of the compound on locomotor activity.
Intravenous Self-Administration
This operant conditioning paradigm is the gold standard for assessing the reinforcing properties of a drug.
Objective: To determine if RTI-111 and GBR 12909 are reinforcing and to compare their reinforcing efficacy.
General Procedure:
-
Surgical Preparation: Animals (typically rats or non-human primates) are surgically implanted with an intravenous catheter.
-
Training: Animals are trained to press a lever to receive an infusion of a known reinforcer, such as cocaine.
-
Substitution: Once a stable response rate is established, the training drug is replaced with the test compound (RTI-111 or GBR 12909) or saline (as a negative control) at various doses.
-
Schedule of Reinforcement: Different schedules can be used, such as a fixed-ratio (FR) schedule, where a fixed number of responses are required for each infusion, or a progressive-ratio (PR) schedule, where the response requirement increases with each successive infusion. The highest ratio achieved on a PR schedule is termed the "breakpoint" and is a measure of the reinforcing efficacy of the drug.
-
Data Collection: The number of infusions earned per session is recorded.
-
Data Analysis: The data are analyzed to determine if the
Head-to-Head Comparison: Dichloropane vs. Methylphenidate on Dopamine Transporter (DAT) Inhibition
A Comparative Guide for Neuropharmacology Researchers
This guide provides a detailed comparison of dichloropane (and its close structural analog, 3,4-dichloromethylphenidate) and methylphenidate, focusing on their inhibitory activity at the dopamine transporter (DAT). The information presented herein is synthesized from multiple in vitro studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. While a single head-to-head study under identical conditions is not available in the reviewed literature, this guide collates and compares data from studies with similar methodologies to provide an objective analysis.
Quantitative Comparison of DAT Inhibition
The primary mechanism of action for both this compound and methylphenidate is the blockade of the dopamine transporter, which increases the extracellular concentration of dopamine. The potency of this inhibition is typically measured by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). A lower value indicates a higher binding affinity and more potent inhibition.
Disclaimer: The following data is compiled from separate studies. Direct comparison should be made with caution, as experimental conditions such as cell lines, radioligands, and assay buffers can influence results.
| Compound | Transporter | Assay Type | Cell Line / Preparation | Value (nM) | Reference Isomer |
| This compound (RTI-111) | DAT | Uptake Inhibition | N/A | 0.79 | (-)-isomer |
| 3,4-Dichloromethylphenidate | DAT | Binding Affinity | HEK Cells (hDAT) | ~12 | threo-isomer |
| d-threo-Methylphenidate | DAT | Uptake Inhibition | Rat Brain Membranes | 33 | d-isomer |
| dl-threo-Methylphenidate | DAT | Uptake Inhibition | Human/Canine Kidney Cells | 34 | Racemic |
| l-threo-Methylphenidate | DAT | Uptake Inhibition | Rat Brain Membranes | 540 | l-isomer |
Data for 3,4-Dichloromethylphenidate is presented as a close structural analog to this compound.
Key Observations:
-
This compound (RTI-111) exhibits exceptionally high potency for the dopamine transporter, with a sub-nanomolar IC₅₀ value.
-
The dichlorinated analog of methylphenidate also shows high affinity for DAT.
-
Methylphenidate's inhibitory activity resides predominantly in its d-threo-isomer, which is significantly more potent than the l-threo-isomer[1][2].
-
Racemic methylphenidate, commonly used in clinical formulations, has an IC₅₀ value for DAT in the low double-digit nanomolar range[1][2].
Mechanism of Action: Dopamine Transporter Blockade
Both compounds act as competitive inhibitors at the dopamine transporter. By occupying the binding site on the transporter protein, they prevent the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence of dopamine in the synapse, enhancing dopaminergic signaling.
Caption: Mechanism of DAT Inhibition by this compound and Methylphenidate.
Experimental Protocols
The data presented in this guide are derived from two primary types of in vitro assays: radioligand binding assays and dopamine uptake inhibition assays.
Radioligand Binding Assay Protocol
This assay measures the affinity of a compound (e.g., this compound or methylphenidate) for the dopamine transporter by quantifying its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT) are cultured and harvested.
-
Alternatively, brain tissue from regions rich in DAT (e.g., striatum) is dissected.
-
Cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl) and centrifuged to pellet the cell membranes containing the transporters.
-
The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Competitive Binding Incubation:
-
The membrane preparation is incubated in 96-well plates.
-
A constant concentration of a radioligand specific for DAT (e.g., [³H]WIN 35,428 or [³H]CFT) is added to each well.
-
Varying concentrations of the unlabeled test compound (the 'competitor') are added to displace the radioligand.
-
Non-specific binding is determined in parallel incubations containing a high concentration of a known DAT inhibitor (e.g., GBR 12909 or cocaine).
-
The plates are incubated for a set time (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach binding equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Uptake Inhibition Assay Protocol
This functional assay measures how effectively a compound inhibits the primary function of DAT: the transport of dopamine into the cell.
Caption: Workflow for a typical Dopamine Uptake Inhibition Assay.
Methodology:
-
Cell Culture: DAT-expressing cells (e.g., HEK-hDAT or CHO-hDAT) are cultured in 96-well plates until they form a confluent monolayer.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Krebs-HEPES buffer). Cells are then pre-incubated for a short period (e.g., 20 minutes) with various concentrations of the test compound (this compound or methylphenidate) or vehicle control.
-
Uptake Initiation: A solution containing a fixed concentration of radiolabeled dopamine ([³H]DA) is added to each well to start the uptake process.
-
Uptake Termination: After a brief incubation period (e.g., 10 minutes), the uptake is rapidly terminated by aspirating the solution and washing the cells multiple times with ice-cold buffer.
-
Quantification: The cells are lysed, and the amount of [³H]DA taken up into the cells is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that causes a 50% reduction in dopamine uptake (IC₅₀) is determined by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
References
Unraveling the Kinetics: A Comparative Analysis of RTI-111, Cocaine, and Methylphenidate Binding at the Dopamine Transporter
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the binding kinetics of the dopamine transporter (DAT) ligand RTI-111, in comparison to the well-characterized psychostimulants cocaine and methylphenidate, reveals significant differences in their interaction with this critical neuronal protein. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their binding affinities and kinetics, supported by experimental data, to elucidate the distinct pharmacological profiles of these compounds.
The dopamine transporter is a key regulator of dopaminergic neurotransmission, and its modulation is a primary mechanism for the therapeutic effects of drugs used to treat attention-deficit/hyperactivity disorder (ADHD) and the addictive properties of psychostimulants. Understanding the precise manner in which different ligands bind to and dissociate from the DAT is crucial for the development of novel therapeutics with improved efficacy and reduced abuse liability.
Comparative Binding Affinity and Kinetics
The interaction of a ligand with its target can be characterized by its binding affinity (Kᵢ), which reflects the concentration of the ligand required to occupy 50% of the receptors at equilibrium, and its kinetic rate constants, the association rate (Kₒₙ) and the dissociation rate (Kₒff). While binding affinity is a critical parameter, the kinetics of binding—how quickly a drug binds to and releases from its target—can significantly influence its pharmacological effects and duration of action.
While a single study providing a direct, side-by-side comparison of the complete binding kinetics (Kₒₙ and Kₒff) for RTI-111, cocaine, and methylphenidate under identical experimental conditions remains to be published, a compilation of data from various sources allows for a comparative overview. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental methodologies.
| Compound | Binding Affinity (Kᵢ, nM) | Association Rate (Kₒₙ) | Dissociation Rate (Kₒff) |
| RTI-111 | Data not available in a direct comparative study | Qualitatively described as slow | Qualitatively described as slow |
| Cocaine | ~640[1] | Fast | Fast |
| Methylphenidate | ~390[1] | Slower than cocaine | Slower than cocaine[2] |
Note: The table reflects a synthesis of available data. A direct comparative study measuring all parameters for all three compounds is needed for definitive quantitative comparison.
Qualitative evidence suggests that RTI-111, a phenyltropane analog similar to other RTI compounds, exhibits a slower onset of action and a longer duration of effect compared to cocaine.[3][4] This pharmacological profile is often associated with slower association and dissociation kinetics at the dopamine transporter. In contrast, cocaine is characterized by rapid binding to and release from the DAT, contributing to its intense and short-lived euphoric effects. Methylphenidate appears to have an intermediate kinetic profile, with a slower clearance from the brain compared to cocaine, which is consistent with a slower dissociation rate.[2][5]
Experimental Protocols
The determination of binding kinetics at the dopamine transporter is typically achieved through radioligand binding assays. Below is a generalized protocol representative of the methodologies used in the cited research.
Radioligand Binding Assay for Dopamine Transporter Kinetics
1. Membrane Preparation:
-
Tissue rich in dopamine transporters (e.g., striatum from rodent brains) or cells expressing recombinant DAT are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Association Rate (Kₒₙ) Determination:
-
Membranes are incubated with a radiolabeled ligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-121) at a single concentration for various time points.
-
The reaction is terminated at each time point by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The observed association rate constant (kₒbₛ) is determined by fitting the data to a one-phase association equation.
-
The association rate constant (Kₒₙ) is then calculated using the equation: Kₒₙ = (kₒbₛ - Kₒff) / [L], where [L] is the concentration of the radioligand.
3. Dissociation Rate (Kₒff) Determination:
-
Membranes are pre-incubated with the radiolabeled ligand to allow for binding to reach equilibrium.
-
Dissociation is initiated by the addition of a high concentration of a non-radiolabeled DAT ligand (e.g., unlabeled RTI-111, cocaine, or methylphenidate) to prevent re-binding of the radioligand.
-
Samples are collected at various time points, filtered, and counted as described above.
-
The dissociation rate constant (Kₒff) is determined by fitting the data to a one-phase exponential decay equation.
4. Inhibition Constant (Kᵢ) Determination (Competition Binding Assay):
-
Membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the competing unlabeled ligand (RTI-111, cocaine, or methylphenidate).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration, and the bound radioactivity is measured.
-
The IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizing the Experimental Workflow and Binding Interaction
To further clarify the experimental process and the molecular interactions at play, the following diagrams have been generated.
Radioligand Binding Assay Workflow
Competitive Binding at the Dopamine Transporter
Conclusion
The available data, while not yet fully comprehensive in a single comparative study, strongly suggest that RTI-111 possesses a distinct binding kinetic profile at the dopamine transporter compared to cocaine and methylphenidate. Its putative slower association and dissociation rates may contribute to a more gradual onset and longer duration of action, a pharmacological profile that is of significant interest for the development of medications with reduced abuse potential. Further research directly comparing the binding kinetics of these three compounds under identical conditions is warranted to provide a more definitive quantitative understanding of their interactions with the dopamine transporter and to guide future drug discovery efforts.
References
- 1. Methylphenidate and cocaine have a similar in vivo potency to block dopamine transporters in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dopamine transporter selective 3-phenyltropane analogs on locomotor activity, drug discrimination, and cocaine self-administration after oral administration | RTI [rti.org]
- 5. Comparable changes in synaptic dopamine induced by methylphenidate and by cocaine in the baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichloropane vs. Bupropion: A Comparative Analysis of Dopamine Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of dichloropane (also known as RTI-111) and bupropion, two compounds that function as dopamine reuptake inhibitors. The information presented herein is intended for an audience with a background in pharmacology and neuroscience, offering a comparative look at their biochemical properties and the experimental methodologies used to characterize them.
Quantitative Comparison of Transporter Affinity
The primary mechanism of action for both this compound and bupropion involves the inhibition of the dopamine transporter (DAT), which leads to increased extracellular dopamine levels. However, their potency and selectivity across the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—differ significantly. The following table summarizes their in vitro binding affinities.
| Compound | Transporter | IC50 (nM) | Ki (nM) | Selectivity (DAT vs. NET/SERT) |
| This compound (RTI-111) | DAT | 18[1] | - | DAT > SERT > NET |
| NET | 0.79[1] | - | ||
| SERT | 3.13[1] | - | ||
| Bupropion | DAT | 520 | 526 | NET > DAT > SERT |
| NET | 1900 | 1,980 | ||
| SERT | >10,000 | 43,800 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is another measure of inhibitor potency. Lower values for both indicate higher binding affinity. The data for bupropion's IC50 and Ki values are from separate studies and may have different experimental conditions.
Signaling Pathway and Experimental Workflow
The inhibition of dopamine reuptake by this compound or bupropion directly impacts the signaling cascade within the dopaminergic synapse. The following diagrams illustrate the mechanism of dopamine reuptake inhibition and a typical experimental workflow for assessing the potency of these inhibitors.
Caption: Dopamine reuptake inhibition mechanism.
Caption: Workflow for dopamine reuptake inhibition assay.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize dopamine reuptake inhibitors. These should be adapted based on specific laboratory conditions and reagents.
In Vitro Dopamine Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Poly-D-lysine coated 96-well plates.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
[³H]dopamine (radiolabeled dopamine).
-
Test compounds (this compound, Bupropion) at various concentrations.
-
Unlabeled dopamine (for determining non-specific uptake).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Culture and Plating: Culture hDAT-expressing HEK293 cells under standard conditions. Seed the cells into 96-well poly-D-lysine coated plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with assay buffer.
-
Inhibitor Incubation: Add the assay buffer containing various concentrations of the test compound (this compound or bupropion) to the wells. Include wells with vehicle only (total uptake) and wells with a high concentration of a known DAT inhibitor like GBR 12909 or unlabeled dopamine (non-specific uptake). Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add [³H]dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C. The incubation time should be within the linear range of dopamine uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Radioligand Binding Assay for Dopamine Transporter
This assay measures the affinity of a compound for the dopamine transporter by competing with a radiolabeled ligand that specifically binds to the transporter.
Materials:
-
Cell membranes prepared from cells expressing hDAT or from brain tissue rich in DAT (e.g., striatum).
-
Radioligand specific for DAT (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-55).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl).
-
Test compounds (this compound, Bupropion) at various concentrations.
-
A known DAT ligand (e.g., cocaine or GBR 12909) for determining non-specific binding.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate or individual tubes, add the assay buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled DAT ligand).
-
Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly separate the bound and free radioligand by filtering the contents of each well through a glass fiber filter using a filtration apparatus. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
A Comparative Analysis of the Behavioral Effects of RTI-111 and Methamphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of RTI-111 (dichloropane) and methamphetamine, two psychostimulant compounds with distinct mechanisms of action. RTI-111 is a potent dopamine reuptake inhibitor, while methamphetamine is primarily a dopamine releasing agent. This analysis is supported by preclinical experimental data to inform research and drug development in the field of substance use disorders and neuropharmacology.
Mechanism of Action: A Fundamental Divergence
The primary difference in the behavioral profiles of RTI-111 and methamphetamine stems from their distinct interactions with the dopamine transporter (DAT).
-
RTI-111 , a phenyltropane derivative, acts as a competitive inhibitor of the DAT. It binds to the transporter, blocking the reuptake of dopamine from the synaptic cleft and leading to an increase in extracellular dopamine levels.[1] This mechanism is similar to that of cocaine.
-
Methamphetamine , on the other hand, is a substrate for the DAT. It is transported into the presynaptic terminal where it disrupts the vesicular storage of dopamine and reverses the direction of the DAT, causing a non-vesicular release of dopamine into the synapse.[1]
This fundamental difference in their mechanism of action—blockade versus release—underlies the variations observed in their behavioral effects.
Quantitative Comparison of Behavioral Effects
The following tables summarize the available quantitative data from preclinical studies on the locomotor, rewarding, and reinforcing effects of RTI-111 and methamphetamine. It is important to note that direct side-by-side comparative studies for all behavioral assays are limited.
Table 1: Locomotor Activity
| Compound | Animal Model | Doses Tested (mg/kg) | Peak Effect (Compared to Control) | Duration of Action | Citation |
| RTI-111 | Mice | Not specified | More potent than cocaine | Longer than cocaine | |
| Methamphetamine | Adolescent & Adult Rats | 0.5 | Significant increase in activity | Not specified | [2] |
| Adult Rats | 0.5, 1.0 | Dose-dependent increase | Not specified | ||
| Mice | 1, 2, 4 | Dose-dependent increase | Not specified |
Table 2: Conditioned Place Preference (CPP)
| Compound | Animal Model | Doses Tested (mg/kg) | CPP Effect | Citation |
| RTI-111 | Not available | Not available | Not available | |
| Methamphetamine | Adolescent Rats | 0.5, 1.0 | Significant CPP | [2] |
| Adult Rats | 0.125, 0.5, 1.0 | Significant CPP | [2] | |
| Mice | 1.0 | Significant CPP | [3] |
Note: No studies reporting the conditioned place preference effects of RTI-111 were identified in the literature search.
Table 3: Self-Administration
| Compound | Animal Model | Schedule of Reinforcement | Doses Tested (mg/kg/infusion) | Reinforcing Effect | Citation |
| RTI-111 | Rhesus Monkeys | Fixed-Ratio 25 (FR25) | 0.0003 - 0.03 | Positive Reinforcer | [1] |
| Methamphetamine | Rhesus Monkeys | Progressive-Ratio | 0.0 - 0.3 | Dose-dependent increase in breakpoint | [1] |
| Rats | Fixed-Ratio 1 (FR1) | 0.05 | Maintained self-administration | [4] | |
| Rats | Escalating schedule | 0.02 (initial) | Escalation of intake over time | [5] |
Note: While RTI-111 has been shown to be a positive reinforcer, detailed quantitative data from progressive-ratio schedules to determine its breaking point, a key measure of reinforcing efficacy, is not as readily available as for methamphetamine.
Experimental Protocols
Locomotor Activity Assay
Objective: To assess the stimulant effects of a compound on spontaneous motor activity.
Methodology:
-
Subjects: Male rodents (mice or rats) are individually housed and habituated to the testing room for at least one hour before the experiment.
-
Apparatus: A square open-field arena (e.g., 40x40 cm) equipped with infrared beams to automatically track movement. The arena is placed in a sound-attenuating chamber.[6][7]
-
Procedure:
-
Animals are placed in the center of the open-field arena and allowed to habituate for a period of 30-60 minutes.
-
Following habituation, animals are administered the test compound (RTI-111, methamphetamine, or vehicle) via a specified route (e.g., intraperitoneal injection).
-
Locomotor activity is then recorded for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena are quantified and analyzed using ANOVA to compare dose groups.
Conditioned Place Preference (CPP) Paradigm
Objective: To evaluate the rewarding or aversive properties of a compound by pairing its effects with a distinct environment.[8]
Methodology:
-
Subjects: Male rodents are used.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[8]
-
Procedure: The paradigm consists of three phases:
-
Pre-Conditioning (Baseline): On day 1, animals are allowed to freely explore all compartments for 15-30 minutes to determine any initial preference for a particular compartment.
-
Conditioning: Over several days (e.g., 4-8 days), animals receive an injection of the drug (e.g., methamphetamine) and are confined to one of the compartments for a set period (e.g., 30 minutes). On alternate days, they receive a vehicle injection and are confined to the other compartment. The drug-paired compartment is typically counterbalanced across subjects.[2][3]
-
Post-Conditioning (Test): On the test day, the barrier between the compartments is removed, and the animals are allowed to freely explore the entire apparatus in a drug-free state for 15-30 minutes.
-
-
Data Analysis: The time spent in the drug-paired compartment during the test phase is compared to the time spent in the same compartment during the pre-conditioning phase. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.[8]
Intravenous Self-Administration
Objective: To assess the reinforcing efficacy of a drug, or its potential for abuse, by determining if an animal will perform an operant response to receive it.
Methodology:
-
Subjects: Rats or non-human primates are surgically implanted with an intravenous catheter.
-
Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive), a stimulus light, and an infusion pump connected to the animal's catheter.[5]
-
Procedure:
-
Acquisition: Animals are placed in the chamber and learn to press the active lever to receive an infusion of the drug. Each infusion is often paired with a visual or auditory cue.
-
Maintenance: Once a stable pattern of responding is established, the reinforcing effects of the drug are assessed under different schedules of reinforcement.
-
Fixed-Ratio (FR) Schedule: The animal must press the lever a fixed number of times to receive a single infusion (e.g., FR25).[1]
-
Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases progressively. The "breaking point" is the highest number of presses an animal will make to receive a single infusion, which serves as a measure of the drug's reinforcing strength.
-
-
-
Data Analysis: The number of infusions earned, the rate of responding on the active versus inactive lever, and the breaking point on a PR schedule are the primary measures of reinforcing efficacy.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of RTI-111 and methamphetamine lead to different downstream signaling consequences in dopaminergic neurons.
Caption: Mechanism of Action at the Dopamine Synapse.
Caption: Experimental Workflows for Behavioral Assays.
Summary and Conclusion
The available evidence indicates that both RTI-111 and methamphetamine are potent psychostimulants with significant abuse potential. While both increase locomotor activity and serve as positive reinforcers, their potencies and the nuances of their behavioral effects likely differ due to their distinct mechanisms of action at the dopamine transporter.
-
RTI-111 demonstrates behavioral effects consistent with other dopamine reuptake inhibitors, such as cocaine, and has been shown to be a positive reinforcer.[1]
-
Methamphetamine robustly increases locomotor activity, induces conditioned place preference, and is readily self-administered, with a high potential for dose escalation.[2][4][5]
A key finding from direct comparative studies is that RTI-111 and methamphetamine are recognized as similar by animals trained to discriminate amphetamine-like stimuli.[1] Furthermore, pretreatment with RTI-111 can potentiate the reinforcing effects of methamphetamine at lower doses, suggesting a complex interaction between these two compounds.[1]
For drug development professionals, the data suggest that while dopamine reuptake inhibitors like RTI-111 share some behavioral properties with releasing agents like methamphetamine, they are not interchangeable. The distinct pharmacological profiles should be carefully considered when developing medications for stimulant use disorder. Further direct comparative studies, particularly utilizing conditioned place preference and progressive-ratio self-administration paradigms, are warranted to provide a more complete quantitative understanding of the behavioral differences between these two compounds.
References
- 1. Reinforcing and discriminative stimulus effects of RTI 111, a 3-phenyltropane analog, in rhesus monkeys: interaction with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of methamphetamine and cocaine on conditioned place preference and locomotor activity in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - METH-induced conditioned place preference (CPP) in mice. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Methamphetamine Self-Administration and Voluntary Exercise Have Opposing Effects on Medial Prefrontal Cortex Gliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methamphetamine self-administration produces attentional set-shifting deficits and alters prefrontal cortical neurophysiology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. treat-nmd.org [treat-nmd.org]
- 8. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate: A Guide for Laboratory Professionals
The proper disposal of research chemicals is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, a chlorinated organic compound used in drug development and scientific research. Adherence to these protocols is essential for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.
Step-1: Waste Identification and Classification
The first critical step is to classify the waste. As a chlorinated organic compound, Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is presumed to be a hazardous waste. Unused or expired investigational medications must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[1][2]
Your institution's Environmental Health and Safety (EHS) department is the definitive resource for classifying chemical waste.[3] You must contact them to determine the specific hazardous waste category for this compound. It may be classified based on its characteristics (e.g., toxicity, reactivity) or as a listed waste (P- or U-list).
Step-2: Waste Segregation and Containment
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]
-
Do Not Mix: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible wastes, such as acids and bases or oxidizers and flammables, must be kept separate.[4]
-
Use Appropriate Containers: Collect the waste in a designated, chemically compatible container that can be securely sealed. The container must be in good condition, free of leaks or residues on the outside.
-
Secondary Containment: The primary waste container must be stored in a secondary containment bin or tray to contain any potential spills.[4] This is a mandatory practice for storing hazardous waste.
Step-3: Labeling the Hazardous Waste Container
Accurate and detailed labeling is a legal requirement and essential for safe handling.
-
Attach a Hazardous Waste Tag: As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your EHS department.[3]
-
Complete All Information: Fill out the tag completely and legibly. This includes:
-
The full chemical name: "Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate". Do not use abbreviations.
-
The concentration and total quantity of the waste.
-
The associated hazards (e.g., Toxic).[3]
-
The date accumulation started.
-
Step-4: On-Site Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep the waste container sealed at all times, except when adding waste.
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste (P-listed) in the SAA.
Step-5: Arranging for Final Disposal
Once the waste container is full or you have completed the relevant experiments, you must arrange for its removal and final disposal.
-
Contact EHS: Notify your institution's EHS department that you have hazardous waste ready for pickup.[3] Follow their specific procedures for requesting a waste collection.
-
Professional Disposal: The EHS department will arrange for the waste to be collected by a licensed hazardous waste management vendor.[1]
-
Incineration: The standard and required method for disposing of halogenated organic compounds and other pharmaceutical research chemicals is high-temperature incineration at an approved facility. This ensures the complete destruction of the hazardous components.[1]
Regulatory and Compliance Summary
The disposal of chemical waste is governed by strict federal and local regulations. The following table summarizes key regulatory considerations.
| Regulatory Aspect | Governing Body/Standard | Key Requirements & Considerations |
| Hazardous Waste Identification | EPA (RCRA) | Waste must be evaluated for characteristics of Ignitability, Corrosivity, Reactivity, and Toxicity (D-codes) or if it is a listed waste (F, K, P, U-codes).[5] |
| Waste Classification | Institutional EHS | Researchers must consult with their EHS department for final classification and assignment of appropriate waste codes. |
| On-Site Storage | EPA / State Regulations | Accumulation of waste must occur in designated Satellite Accumulation Areas; time and quantity limits apply.[3] |
| Labeling and Manifesting | DOT / EPA | All hazardous waste containers must be properly labeled. Shipments must be accompanied by a hazardous waste manifest for tracking from "cradle to grave." |
| Final Disposal Method | EPA (RCRA) | Disposal must be carried out at a permitted Treatment, Storage, and Disposal Facility (TSDF). Incineration is typical for organic pharmaceutical waste.[1] |
Experimental Protocol: Preparing Waste for Disposal
The following protocol outlines the standard methodology for the collection and preparation of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate waste for disposal.
Objective: To safely collect and label chemical waste in a laboratory setting in compliance with institutional and federal regulations.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Secondary containment bin
-
Hazardous waste tag (provided by EHS)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
-
Chemical fume hood
Methodology:
-
Preparation: Don all required PPE. Perform all operations within a chemical fume hood. Place the designated hazardous waste container inside a secondary containment bin.
-
Labeling: Before adding any waste, affix the hazardous waste tag to the container. Write the full chemical name of the primary component: "Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate" and any solvents or other chemicals present, with their estimated percentages. Fill in the start date of accumulation.
-
Waste Collection:
-
For solid waste (e.g., contaminated filter paper, weigh boats): Carefully place the solid material directly into the waste container.
-
For liquid waste (e.g., solutions containing the compound): Carefully pour the liquid waste into the container using a funnel to prevent spillage.
-
For contaminated lab supplies (e.g., pipette tips, vials): Place these items into the designated waste container. Do not dispose of sharps (needles, scalpels) in this container; use a designated sharps container.
-
-
Securing the Container: After adding waste, securely fasten the lid of the container. Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Storage: Place the sealed container back in its designated Satellite Accumulation Area. Ensure it remains within the secondary containment.
-
Final Pickup Request: When the container is approximately 90% full, or the project is complete, finalize all information on the hazardous waste tag (e.g., total volume). Submit a waste pickup request to your EHS department according to your institution's specific procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate.
Caption: Disposal workflow for a hazardous research chemical.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
